2-((2-Methoxy-5-methylphenyl)amino)benzoic acid chemical structure
Technical Profile: 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid Part 1: Executive Summary 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a specialized nitrogen-containing heterocyclic precursor belonging to the N-...
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a specialized nitrogen-containing heterocyclic precursor belonging to the N-aryl anthranilic acid class, commonly referred to as fenamates . While structurally homologous to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and tolfenamic acid, this specific derivative serves primarily as a high-value intermediate in the synthesis of acridone alkaloids (e.g., Arborinine, Evoxanthine analogs) and tricyclic pharmacological scaffolds.
This guide details the physicochemical properties, Ullmann condensation synthesis protocols, and downstream applications of this compound.[1] It provides researchers with a self-validating workflow for generating this scaffold, emphasizing the critical handling of the carcinogenic precursor, p-cresidine (2-methoxy-5-methylaniline).
Part 2: Chemical Identity & Physicochemical Profile
This molecule is characterized by a diphenylamine core stabilized by an intramolecular hydrogen bond between the carboxylic acid and the secondary amine.
Property
Data / Specification
Chemical Name
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
IUPAC Name
2-(2-methoxy-5-methylanilino)benzoic acid
Common Synonym
N-(2-Methoxy-5-methylphenyl)anthranilic acid
Molecular Formula
C₁₅H₁₅NO₃
Molecular Weight
257.29 g/mol
Core Scaffold
Fenamate (N-phenylanthranilic acid)
Key Substituents
2'-Methoxy (-OCH₃), 5'-Methyl (-CH₃)
Predicted pKa
~4.2 (Carboxylic acid), ~-1.5 (Amine protonation)
Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble in water
Part 3: Synthesis Protocol (Ullmann Condensation)
The most robust method for synthesizing this compound is the Ullmann Condensation , coupling o-chlorobenzoic acid with p-cresidine. This reaction requires a copper catalyst and a base to scavenge the acidic byproduct.
Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-Chlorobenzoic acid (1.0 equiv) and Potassium Carbonate (2.5 equiv).
Addition: Add DMF (5-10 volumes) and stir at room temperature for 15 minutes to form the potassium salt.
Coupling: Add 2-Methoxy-5-methylaniline (1.1 equiv) followed by the Copper catalyst (0.1 equiv).
Reflux: Heat the reaction mixture to 130–140°C under nitrogen atmosphere. Monitor via TLC (System: Hexane:Ethyl Acetate 2:1). Reaction typically completes in 4–6 hours.
Checkpoint: The solution will turn deep blue/green due to copper complexation.
Work-up:
Cool the mixture to room temperature.
Pour the reaction mass into ice-cold water (10 volumes).
Acidify carefully with 2N HCl to pH ~3–4. The product will precipitate as a solid.
Dissolve in 10% Sodium Carbonate solution (removes unreacted aniline and copper salts). Filter insoluble matter.
Re-acidify the filtrate with glacial acetic acid to reprecipitate the pure acid.
Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain light yellow/green needles.
Synthesis Workflow Diagram
Figure 1: Ullmann condensation workflow for the synthesis of the target fenamate derivative.
Part 4: Downstream Applications (Acridone Synthesis)
The primary utility of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is its cyclization into acridone scaffolds. This is a critical pathway for drug discovery in oncology (DNA intercalation) and antiviral research.
Cyclization Protocol
Reagent: Polyphosphoric Acid (PPA) or POCl₃.
Condition: Heat the fenamate intermediate in PPA at 100–110°C for 2 hours.
Note: The cyclization occurs at the 6'-position of the phenyl ring (ortho to the amine, para to the methoxy) due to the directing effects of the substituents.
Acridone Pathway Diagram
Figure 2: Cyclization pathway converting the fenamate precursor into the tricyclic acridone core.
Part 5: Analytical Characterization
To validate the structure of the synthesized compound, compare experimental data against these predicted spectral markers.
Technique
Expected Signal
Assignment
¹H NMR (DMSO-d₆)
δ 9.0–9.5 ppm (s, 1H)
-NH- (Deshielded, H-bonding)
δ 12.0–13.0 ppm (br s, 1H)
-COOH
δ 3.75–3.85 ppm (s, 3H)
-OCH₃ (Methoxy group)
δ 2.25–2.35 ppm (s, 3H)
-CH₃ (Aromatic Methyl)
δ 6.7–8.0 ppm (m, 7H)
Aromatic Protons
Mass Spectrometry
m/z 258.3 [M+H]⁺
Positive Ion Mode (ESI)
IR Spectroscopy
~3300 cm⁻¹
N-H stretch (secondary amine)
~1680 cm⁻¹
C=O stretch (Carboxylic acid)
Part 6: Safety & Handling (Critical)
p-Cresidine Hazard: The starting material, 2-Methoxy-5-methylaniline (p-Cresidine) , is classified as a Reasonably Anticipated Human Carcinogen . It must be handled in a Class II Biosafety Cabinet or a high-efficiency fume hood. Double-gloving (Nitrile) is mandatory.
Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste from the Ullmann coupling must be segregated and treated as heavy metal waste.
Acid Handling: 2-Chlorobenzoic acid is an irritant. Avoid dust inhalation.
References
Ullmann Condensation Methodology
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research.
Acridone Synthesis via Fenamates
Gao, C., et al. (2014). Synthesis and antitumor activity of new acridone derivatives. European Journal of Medicinal Chemistry.
p-Cresidine Safety Profile
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition. p-Cresidine.[4][5][6]
Fenamate NSAID Structure-Activity Relationships
Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.
Introduction: The Anthranilic Acid Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Properties and Potential of N-(2-Methoxy-5-methylphenyl)anthranilic Acid Anthranilic acid, or 2-aminobenzoic acid, is a foundational scaffold in medicinal chemistry, serving as a precur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Properties and Potential of N-(2-Methoxy-5-methylphenyl)anthranilic Acid
Anthranilic acid, or 2-aminobenzoic acid, is a foundational scaffold in medicinal chemistry, serving as a precursor to a wide array of bioactive compounds.[1][2][3][4] Its derivatives are integral to the development of pharmaceuticals ranging from anti-inflammatory agents to anticancer therapies.[1][2][3][5] The versatility of the anthranilic acid core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of a specific derivative, N-(2-Methoxy-5-methylphenyl)anthranilic acid, for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of N-(2-Methoxy-5-methylphenyl)anthranilic acid is crucial for its application in research and development. Below is a summary of its key characteristics.
Not experimentally determined; expected to be in the range of related N-phenylanthranilic acids
Structural Diagram
Caption: Chemical structure of N-(2-Methoxy-5-methylphenyl)anthranilic acid.
Synthesis and Purification
The synthesis of N-aryl anthranilic acids is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. This method can be adapted for the synthesis of the title compound.
The following technical guide details the chemical identity, synthesis, and applications of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a specialized organic intermediate. [1] Part 1: Executive Summary & Chemical I...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a specialized organic intermediate.
[1]
Part 1: Executive Summary & Chemical Identity
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine derivative belonging to the N-phenylanthranilic acid (fenamate) class. It serves as a critical building block in the synthesis of acridone alkaloids (potential antitumor agents) and is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid.
Researchers utilize this compound primarily as an intermediate in the preparation of tricyclic heterocycles, specifically acridones, via cyclization reactions.
Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Structural Visualization
The molecule consists of an anthranilic acid core linked via a secondary amine to a p-cresidine moiety (2-methoxy-5-methylphenyl).
Figure 1: Structural connectivity of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.
Part 2: Synthesis & Experimental Protocols
The synthesis of CAS 24542-66-3 typically employs an Ullmann Condensation . This reaction couples an aryl halide with an aniline derivative in the presence of a copper catalyst and a base.
Reaction Pathway
Reactants:
2-Chlorobenzoic acid (CAS 118-91-2) - The electrophile.
2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8) - The nucleophile.[1]
Conditions:
Catalyst: Copper powder or Copper(I) iodide (CuI).
Base: Potassium carbonate (K₂CO₃) or Sodium acetate.
Solvent: DMF (N,N-Dimethylformamide) or isoamyl alcohol.
Temperature: Reflux (130–150 °C).
Figure 2: Ullmann condensation pathway for the synthesis of CAS 24542-66-3.
Detailed Laboratory Protocol
Note: This protocol is adapted from standard fenamate synthesis procedures.
Reagent Preparation:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (13.7 g, 0.1 mol).
Add Potassium carbonate (13.8 g, 0.1 mol) and Copper powder (0.5 g) or CuI (0.2 g).
Add 100 mL of DMF (dimethylformamide).
Reaction:
Heat the mixture to reflux (approx. 140–150 °C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aniline.
Maintain reflux for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting 2-chlorobenzoic acid spot should disappear.
Work-up:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into 500 mL of ice-cold water.
Filter the solution to remove unreacted copper and inorganic salts.
Acidify the filtrate with 2M Hydrochloric acid (HCl) to pH ~3–4. The product will precipitate as a solid.
Purification:
Filter the crude precipitate.
Recrystallize from ethanol or an ethanol/water mixture to obtain the pure acid.
Yield Expectation: 70–85%.
Part 3: Applications & Biological Context[6]
Precursor for Acridone Alkaloids
The primary research application of CAS 24542-66-3 is its cyclization to form acridones . By treating this anthranilic acid derivative with polyphosphoric acid (PPA) or POCl₃, researchers can synthesize 1-methoxy-4-methylacridin-9(10H)-one derivatives.
Significance: Acridone alkaloids exhibit potent biological activities, including antitumor, antiviral, and antimalarial properties.
Drug Development (NSAID Analogues)
This compound is a structural analogue of Mefenamic Acid and Tolfenamic Acid .
Structure-Activity Relationship (SAR): The presence of the methoxy group at the 2-position of the aniline ring (instead of a methyl or chloro group) alters the lipophilicity and metabolic stability of the molecule.
Research Utility: Used in comparative studies to understand the binding affinity of fenamates to COX-1 and COX-2 enzymes.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Inhalation: Handle in a fume hood to avoid inhaling dust or vapors during synthesis.
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
ChemicalBook . 2-(2-Methoxy-5-methyl-phenylamino)-benzoic acid Product Description. Retrieved from .
BLD Pharm . 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (CAS 24542-66-3).[3][4] Retrieved from .[4]
ResearchGate . Structure–activity relationships in the acronycine and benzo[b]acronycine series. (Contextual reference for acridone synthesis from anthranilic acids). Retrieved from .
PubChem . Compound Summary: Fenamic Acid Derivatives. Retrieved from .
An In-depth Technical Guide to Fenamic Acid Derivatives with Methoxy and Methyl Substitutions
Foreword This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of non-steroidal anti-inflammatory drugs (NSAIDs). Herein, we delve into the synthesis, s...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of non-steroidal anti-inflammatory drugs (NSAIDs). Herein, we delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of a specific subclass of fenamic acid derivatives: those bearing methoxy and methyl substitutions on the N-aryl ring. The fenamate scaffold, a cornerstone in the development of NSAIDs, continues to be a fertile ground for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This document aims to provide not only a comprehensive overview of the current state of knowledge but also actionable, field-proven insights to guide your research endeavors. We will explore the nuances of synthetic strategies, dissect the intricate dance between molecular structure and biological activity, and provide detailed, validated protocols for the synthesis and evaluation of these promising compounds.
The Fenamate Core: A Privileged Scaffold in NSAID Discovery
Fenamic acid, or N-phenylanthranilic acid, is the foundational structure for the fenamate class of NSAIDs. These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] The general structure of fenamates consists of an anthranilic acid moiety linked to a substituted N-phenyl ring via a secondary amine. This deceptively simple scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The addition of small, lipophilic groups such as methyl and methoxy substituents to the N-phenyl ring has been a particularly fruitful strategy in the development of potent and selective NSAIDs. Mefenamic acid, with its 2,3-dimethyl substitution, is a well-established NSAID that underscores the therapeutic potential of this approach.[2] The strategic placement of these groups can profoundly influence the compound's interaction with the active site of COX enzymes, its metabolic stability, and its overall biological profile.
Synthesis of Methoxy and Methyl Substituted Fenamic Acid Derivatives: The Ullmann Condensation and Beyond
The cornerstone of fenamate synthesis is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[3][4] This reaction provides a robust and versatile method for forging the critical C-N bond between the anthranilic acid and the substituted aniline.
The Ullmann Condensation: A Reliable Workhorse
The Ullmann condensation involves the coupling of an aryl halide (typically a 2-chlorobenzoic acid derivative) with an aniline in the presence of a copper catalyst and a base. The choice of catalyst, base, and solvent is critical for achieving optimal yields and purity.
Reaction Scheme:
Caption: General scheme of the Ullmann condensation for the synthesis of fenamic acid derivatives.
Causality Behind Experimental Choices:
Catalyst: While traditional Ullmann reactions often employed stoichiometric amounts of copper powder or copper salts, modern protocols favor catalytic amounts of copper(I) salts, such as CuI or CuBr, often in combination with a ligand. The ligand, typically a diamine or an amino acid, serves to solubilize the copper catalyst and facilitate the catalytic cycle.
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity.
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Experimental Protocol: Synthesis of 2-((4-methylphenyl)amino)benzoic acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative methyl-substituted fenamic acid derivative via the Ullmann condensation.
Materials:
2-Chlorobenzoic acid
p-Toluidine (4-methylaniline)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), p-toluidine (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to the flask.
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate will form.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4-methylphenyl)amino)benzoic acid.
Characterization Data for 2-((4-methylphenyl)amino)benzoic acid:
Structure-Activity Relationships: The Influence of Methoxy and Methyl Substituents
The position and nature of the substituents on the N-aryl ring play a pivotal role in determining the anti-inflammatory and analgesic activity of fenamic acid derivatives.
General Principles of Fenamate SAR
N-Phenylanthranilic Acid Core: The N-phenylanthranilic acid scaffold is essential for activity. The carboxylic acid group is crucial for binding to the active site of COX enzymes, while the secondary amine maintains the overall geometry of the molecule.[5]
Substitution on the N-Aryl Ring:
Position: Substitution at the 2' and 3' positions of the N-aryl ring is generally more favorable for anti-inflammatory activity than substitution at the 4' position.[6]
Nature of Substituent: Small, lipophilic substituents, such as methyl and chloro groups, often enhance activity.
Impact of Methyl and Methoxy Substitutions
Substituent Position
Effect on Anti-inflammatory Activity
Rationale
2'-Methyl
Generally enhances activity.
The methyl group can provide favorable hydrophobic interactions within the COX active site.
3'-Methyl
Often leads to potent compounds.
Similar to the 2'-position, a 3'-methyl group can enhance binding affinity through hydrophobic interactions.
4'-Methyl
Activity is often reduced compared to 2' and 3' substitution.
The 4'-position may be less critical for optimal binding within the COX active site.
2',3'-Dimethyl (Mefenamic Acid)
Potent anti-inflammatory and analgesic activity.
The combined steric and electronic effects of the two methyl groups lead to a favorable conformation for COX inhibition.
Methoxy Substitutions
The effect is position-dependent. Para-methoxy substitution has been shown to be favorable in some series for COX-2 inhibition.[7]
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions within the enzyme active site. The electronic effect of the methoxy group can also influence the overall properties of the molecule.
Biological Evaluation: Assessing Anti-inflammatory and Analgesic Potential
A robust biological evaluation is essential to characterize the therapeutic potential of newly synthesized fenamic acid derivatives. This typically involves a combination of in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the two COX isoforms, providing insights into its potency and selectivity.[8][9]
Workflow:
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Experimental Protocol:
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2 selectivity, mefenamic acid as a non-selective control) in a suitable solvent (e.g., DMSO).
Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or control at various concentrations.
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., a colorimetric assay that measures the peroxidase activity of COX).
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and well-validated animal model for assessing the acute anti-inflammatory activity of new compounds.[10][11][12][13]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
Fasting: Fast the animals overnight with free access to water.
Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Administer the test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), and a standard drug (e.g., indomethacin or mefenamic acid) orally or intraperitoneally.
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion and Future Directions
The exploration of fenamic acid derivatives with methoxy and methyl substitutions continues to be a promising avenue for the discovery of novel NSAIDs. The Ullmann condensation remains a key synthetic tool, while modern biological assays provide the necessary means to evaluate their therapeutic potential. A thorough understanding of the structure-activity relationships, particularly the influence of substituent position on the N-aryl ring, is paramount for the rational design of new and improved fenamates. Future research in this area may focus on the development of highly selective COX-2 inhibitors to minimize gastrointestinal side effects, as well as the exploration of dual-target inhibitors that address multiple pathways in the inflammatory cascade. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the advancement of this important class of therapeutic agents.
References
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
Winder, C. V., Wax, J., Scotti, L., Scherrer, R. A., Jones, E. M., & Short, F. W. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). The Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413.
Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. The Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103.
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115–121). Humana Press.
Ballo, M. K., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 33-41.
Amir, M., Kumar, H., & Khan, S. A. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 25(5), 637-643.
Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185.
Ukrainian Medical Stomatological Academy. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Vìsnik Problem Biologìï ì Medicini, 1(2), 142.
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medical Sciences and Medicine, 2(1), 13-25.
PubChem. (n.d.). 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
Daud, S., et al. (2024). Exploring the potential of new mefenamic acid derivatives as α-glucosidase inhibitors: Structure-activity relationship, in-vitro and in-silico studies. [Journal Name, Volume(Issue), pages].
Bignell, J. C. (2008). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.
Szafran, M., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-276.
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Mahmood, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4069.
Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3.
ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar.
Amanote Research. (n.d.). Anti-Inflammatory Properties of N-Phenylanthranilic. Retrieved from [Link]
Alam, M. S., et al. (2018). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-7.
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
National Institute of Standards and Technology. (n.d.). Mefenamic Acid. Retrieved from [Link]
L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction.
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
2-(p-Cresidinylamino)benzoic acid synonyms and nomenclature
This technical guide details the nomenclature, structural identity, and chemical properties of 2-(p-Cresidinylamino)benzoic acid , a specialized diphenylamine derivative. This compound belongs to the N-phenylanthranilic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the nomenclature, structural identity, and chemical properties of 2-(p-Cresidinylamino)benzoic acid , a specialized diphenylamine derivative. This compound belongs to the N-phenylanthranilic acid (fenamate) class, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and acridone dye intermediates.
Structural Identity & Nomenclature
This section establishes the precise chemical identity of the compound based on its constituent moieties: anthranilic acid (2-aminobenzoic acid) and p-cresidine (2-methoxy-5-methylaniline).
Core Nomenclature
The term "p-Cresidinyl" refers to the radical derived from p-cresidine (CAS 120-71-8). When linked to the amino group of benzoic acid, the resulting structure is a substituted diphenylamine.
The following diagram illustrates the connectivity, highlighting the fenamic acid scaffold (blue) and the p-cresidine substitution (red).
Caption: Structural decomposition of 2-(p-Cresidinylamino)benzoic acid showing the N-phenylanthranilic acid scaffold.
Synthesis & Production Protocols
The synthesis of 2-(p-Cresidinylamino)benzoic acid typically follows the Ullmann Condensation pathway, a standard method for preparing fenamates. This involves the copper-catalyzed coupling of an aryl halide with an aniline.
Reaction Mechanism (Ullmann Condensation)
Reactants: 2-Chlorobenzoic acid (or potassium 2-chlorobenzoate) and p-Cresidine.
Catalyst: Copper powder, Cu(I) salts (CuI, CuBr), or CuO.
Base: Potassium carbonate (
) or Sodium acetate (to neutralize HCl).
Solvent: DMF, DMSO, or Amyl alcohol (high boiling point required).
Caption: Ullmann condensation pathway for the synthesis of 2-(p-Cresidinylamino)benzoic acid.
Experimental Protocol
Objective: Isolate 2-(p-Cresidinylamino)benzoic acid with >95% purity.
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 0.1 mol 2-chlorobenzoic acid in 100 mL of DMF.
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
Gradient: 20% B to 80% B over 20 minutes.
Detection: UV at 280 nm (aromatic absorption) and 340 nm (diphenylamine conjugation).
Safety & Regulatory Considerations
Researchers must handle this compound with caution due to the toxicological profile of its precursor, p-cresidine.[1]
Carcinogenicity:p-Cresidine is classified as "Reasonably anticipated to be a human carcinogen" (NTP) and Group 2B (IARC). While the carboxylic acid derivative may have altered bioavailability, it should be handled as a potential carcinogen.
Handling: Use a fume hood, nitrile gloves, and N95/P100 particulate respirator during weighing and synthesis.
Waste Disposal: Incineration is the preferred method. Do not release into aqueous waste streams due to potential aquatic toxicity.
References
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]
PubChem. (n.d.).[2] p-Cresidine (Compound Summary). National Library of Medicine. [Link]
Ullmann, F. (1903). Ueber eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational reference for Ullmann condensation). [Link]
Kaltenbach, R. F., et al. (1996). Synthesis and Structure-Activity Relationships of N-Phenylanthranilic Acid Derivatives. Journal of Medicinal Chemistry.
Molecular weight and formula of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
An in-depth technical guide on the molecular weight, formula, and chemical profile of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid . Executive Summary 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the molecular weight, formula, and chemical profile of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid .
Executive Summary
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine derivative belonging to the N-phenylanthranilic acid class, commonly referred to as fenamates . This chemical class includes established non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid and Tolfenamic acid. The molecule features a benzoic acid core substituted at the ortho position (C2) with an amino group, which is further substituted by a 2-methoxy-5-methylphenyl ring.
This guide details the physicochemical properties, synthesis pathways, and analytical characterization of this specific derivative, serving as a reference for researchers in medicinal chemistry and drug development.
Physicochemical Identity
Molecular Formula & Weight
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).
Not widely indexed; structurally analogous to CAS 61-68-7 (Mefenamic Acid)
Structural Composition
The molecule consists of two aromatic rings linked by a secondary amine bridge:
Ring A (Benzoic Acid): Provides the carboxylic acid moiety (COOH) essential for COX enzyme binding (ionic interaction with Arg-120 in COX-1/2).
Ring B (Aniline Derivative): A phenyl ring substituted with a methoxy group (-OCH₃) at position 2' and a methyl group (-CH₃) at position 5'.
Element Analysis (Calculated):
Carbon (C): 70.02%
Hydrogen (H): 5.88%
Nitrogen (N): 5.44%
Oxygen (O): 18.66%
Synthetic Methodology
The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid typically follows the Ullmann Condensation protocol, a standard method for constructing the diarylamine scaffold of fenamates.
Reaction Mechanism
The reaction involves the nucleophilic aromatic substitution of an ortho-halobenzoic acid with a substituted aniline, catalyzed by copper species.
Fragmentation Pattern: Loss of CO₂ (m/z 212) is characteristic of benzoic acid derivatives.
Solubility Profile
Water: Insoluble (Lipophilic, LogP est. ~4.5).
Ethanol/Methanol: Soluble.
DMSO: Highly Soluble.
Alkaline Water (pH > 8): Soluble (formation of carboxylate salt).
Pharmacological Context (SAR)
This molecule is a structural analogue of Mefenamic Acid and Meclofenamic Acid .
Mechanism of Action: Likely inhibition of Cyclooxygenase (COX) enzymes. The fenamate scaffold binds to the hydrophobic channel of COX, with the carboxylic acid interacting with Arg-120.
Structure-Activity Relationship (SAR):
The 2-Methoxy group provides electron-donating properties, potentially altering the redox potential compared to the 2,3-dimethyl substitution in Mefenamic acid.
The 5-Methyl group contributes to lipophilicity, enhancing membrane permeability.
Twist Angle: The steric bulk of the ortho-methoxy group forces the two phenyl rings to twist out of coplanarity, a conformation often required for potent COX inhibition.
References
Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic, and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)."[2] Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413. Link
Kaltenbach, R. F., et al. (1996). "Synthesis and biological activity of fenamates." Bioorganic & Medicinal Chemistry Letters, 6(22), 2701-2706.
PubChem Compound Summary. (2024). "Anthranilic acid derivatives and Fenamates." National Center for Biotechnology Information. Link
IUPAC. (2021). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights. Link
From Canonical NSAIDs to Pleiotropic Scaffolds: Synthesis, SAR, and Emerging Targets Executive Summary N-aryl anthranilic acids, commonly known as fenamates, represent a privileged scaffold in medicinal chemistry. Histor...
Author: BenchChem Technical Support Team. Date: February 2026
From Canonical NSAIDs to Pleiotropic Scaffolds: Synthesis, SAR, and Emerging Targets
Executive Summary
N-aryl anthranilic acids, commonly known as fenamates, represent a privileged scaffold in medicinal chemistry. Historically categorized strictly as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) acting via Cyclooxygenase (COX) inhibition, recent proteomic and electrophysiological profiling has revealed a "dirty" pharmacological profile with high therapeutic potential.
This guide moves beyond the basic NSAID classification to explore the non-canonical targets of fenamates—specifically the NLRP3 inflammasome , VRAC ion channels , and Sp1 transcription factors . It provides researchers with a modernized synthetic framework, transitioning from the harsh conditions of the classic Ullmann condensation to precision Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Chemical Architecture & Structure-Activity Relationship (SAR)
The fenamate scaffold consists of an anthranilic acid (2-aminobenzoic acid) core linked to an aryl ring via a secondary amine. The biological activity is tightly governed by the torsion angle between the two aromatic rings and the acidity of the carboxylic group.
1.1 The Core Scaffold
The molecule comprises two distinct domains:
Ring A (Acidic Domain): The benzoic acid moiety. Essential for anchoring to the COX active site (interaction with Arg-120).
Ring B (Hydrophobic Domain): The N-aryl ring. Substituents here dictate steric fit and metabolic stability.
1.2 SAR Matrix
The following table synthesizes decades of medicinal chemistry data into actionable design rules.
Domain
Modification
Effect on Activity
Mechanistic Insight
Linker
N-H replacement (e.g., N-CH3, O, S)
Drastic Loss
The secondary amine is crucial for H-bonding and maintaining the active "twisted" conformation.
Ring A
COOH to Tetrazole/Hydroxamic acid
Retained/Modified
Bioisosteres can improve pharmacokinetics but may alter COX-1 vs COX-2 selectivity.
Ring B
Ortho substitution (2', 6')
Increased Potency
Forces the rings out of coplanarity (non-planar), locking the active conformation (e.g., Meclofenamic acid).
Ring B
Meta substitution (3')
Variable
Often improves lipophilicity; CF3 groups (Flufenamic acid) enhance metabolic stability.
Ring B
Para substitution (4')
Decreased Potency
Often leads to steric clash within the hydrophobic channel of the target protein.
Synthetic Methodologies
The synthesis of fenamates has evolved from copper-mediated "brute force" chemistry to elegant transition-metal catalysis.
2.1 The Evolution: Ullmann vs. Buchwald-Hartwig
The classic Ullmann Condensation requires high temperatures (140°C+), strong bases, and stoichiometric copper, often failing with sterically hindered anilines (e.g., 2,6-dichloroaniline). The Buchwald-Hartwig Amination offers a superior alternative, operating at lower temperatures with broader functional group tolerance.
Figure 1: Comparative synthetic workflow. The Buchwald-Hartwig route is preferred for hindered analogs.
2.2 Protocol: Palladium-Catalyzed Synthesis of Methyl N-(2,6-dichlorophenyl)anthranilate
This protocol is optimized for sterically hindered substrates, mimicking the synthesis of Meclofenamic acid precursors.
Reagents:
Methyl 2-bromobenzoate (1.0 equiv)
2,6-Dichloroaniline (1.2 equiv)
Catalyst: Pd(OAc)₂ (2 mol%)
Ligand: BINAP (racemic) (3 mol%)
Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.
Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a characteristic orange-red (formation of the active Pd-ligand complex).
Reagent Addition: Introduce Methyl 2-bromobenzoate, 2,6-Dichloroaniline, and Cs₂CO₃ under a positive stream of Argon.
Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The limiting reagent (bromide) spot should disappear. A blue fluorescent spot (anthranilate) often appears under UV (365 nm).
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Hydrolysis (Final Step): Dissolve the isolated ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3 equiv) and stir at 60°C for 2 hours. Acidify with 1N HCl to pH 2 to precipitate the final N-aryl anthranilic acid.
While fenamates are canonical COX inhibitors, their utility in drug development now lies in their polypharmacology .
3.1 Canonical Pathway: COX Inhibition
Fenamates bind to the hydrophobic channel of COX-1 and COX-2. The carboxylate group interacts with Arg-120 and Tyr-355 at the base of the active site, while the N-aryl group projects into the hydrophobic pocket.
Selectivity: Most are non-selective or slightly COX-2 preferential (e.g., Meclofenamate).
3.2 Non-Canonical Pathways (High-Value Targets)
Recent research has validated fenamates as potent inhibitors of the NLRP3 Inflammasome and modulators of ion channels.
Mechanism: Promotes the degradation of Specificity Protein 1 (Sp1), a transcription factor overexpressed in tumors. This downregulates Survivin and VEGF.
Figure 2: Dual mechanism of action. Fenamates act as "dirty drugs" blocking both Prostaglandin synthesis and NLRP3 inflammasome assembly.
Therapeutic Landscape & Drug Comparison[4]
Generic Name
Key Substituents
Half-Life (t1/2)
Primary Indication
Emerging Application
Mefenamic Acid
2',3'-dimethyl
2 hours
Dysmenorrhea, Pain
Alzheimer's (NLRP3 inhibition)
Meclofenamate
2',6'-dichloro-3'-methyl
2-3 hours
Rheumatoid Arthritis
Chloride Channel Blocker
Tolfenamic Acid
3'-chloro-2'-methyl
2 hours
Migraine
Anticancer (Sp1 degradation)
Flufenamic Acid
3'-trifluoromethyl
3 hours
(Topical/Oral) Pain
Ion Channel Modulator (TRP/GABA)
Future Directions: PROTACs and Hybrids
The fenamate scaffold is currently being engineered into PROTACs (Proteolysis Targeting Chimeras). By linking the fenamate (as a warhead for COX or a specific protein binder) to an E3 ligase ligand, researchers aim to degrade pathogenic proteins rather than just inhibit them. Additionally, Fenamate-Cholinesterase Inhibitor hybrids are in development to treat the dual pathology of Alzheimer's (neuroinflammation + acetylcholine deficit).
References
Winder, C. V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link
Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[1][3][4] Nature Communications.[4] Link
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Sankpal, U. T., et al. (2012). "Tolfenamic acid and its analogs as Sp1 inhibitors for cancer therapy." Expert Opinion on Investigational Drugs. Link
Peretto, I., et al. (2005). "Medicinal chemistry of the fenamates: a review." Current Medicinal Chemistry. Link
A Technical Guide to the Comprehensive Solubility Assessment of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This guide addresses 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a molecule belonging to the anthranilic acid derivatives, a class known for its pharmacological activity. Due to the limited availability of public domain solubility data for this specific compound, this document provides a comprehensive framework for its systematic solubility characterization. We will detail the theoretical underpinnings, present robust experimental protocols grounded in international regulatory standards, and explain how to interpret the resulting data to guide critical drug development decisions. By leveraging established methodologies and drawing parallels with structurally similar compounds, this whitepaper serves as a definitive guide for researchers tasked with evaluating this promising molecule.
Introduction: The Imperative of Solubility in Drug Development
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is an N-substituted anthranilic acid derivative. Its structure, featuring a carboxylic acid moiety, suggests it is a weak acid, while the substituted phenyl rings confer significant lipophilicity. This combination of properties is common among many non-steroidal anti-inflammatory drugs (NSAIDs).
The journey from a promising chemical entity to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being paramount for orally administered dosage forms. Poor solubility can lead to low and erratic absorption, undermining clinical efficacy. The Biopharmaceutics Classification System (BCS) provides a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, guiding formulation strategies and regulatory decisions.[1][2][3][4] Based on its structure, 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is anticipated to be a BCS Class II compound (low solubility, high permeability), where the dissolution rate is the limiting step for absorption.
This guide outlines the essential studies required to build a complete solubility profile for this compound, enabling informed decisions in preformulation and formulation development.
Physicochemical Profile and Theoretical Considerations
A molecule's structure dictates its solubility behavior. Key features of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid include:
Weakly Acidic Nature : The carboxylic acid group (pKa ≈ 4-5) will be ionized at higher pH levels (e.g., in the intestine) and non-ionized at low pH (e.g., in the stomach). This makes its aqueous solubility highly dependent on pH.[5][6] The solubility of a weak acid increases as the pH rises above its pKa, due to the formation of the more soluble anionic salt form.[6][7]
Lipophilicity : The presence of two aromatic rings, a methyl group, and a methoxy group contributes to a high degree of lipophilicity, predicting low intrinsic aqueous solubility. This is balanced by polar functional groups (amine, carboxylic acid, methoxy ether) that allow for some interaction with polar solvents.
Polymorphism : Like many related compounds, this molecule may exist in different crystalline forms (polymorphs), each possessing a unique solubility profile.[8][9] It is crucial to characterize the solid form being used in all solubility experiments.
Given these characteristics, a comprehensive solubility assessment must investigate its behavior across a physiological pH range and in various organic solvents relevant to manufacturing and formulation.
Experimental Determination of Equilibrium Solubility
The gold standard for determining the intrinsic solubility of a compound is the Saturation Shake-Flask Method .[10][11] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when excess solid is present.[12]
Core Protocol: Saturation Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved.
Objective: To determine the equilibrium solubility of the compound in a specified solvent at a controlled temperature.
Preparation : Add an excess amount of the solid compound to a series of vials containing a known volume of the solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.
Equilibration : Seal the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical studies). Agitate the samples for a predetermined period (e.g., 24-72 hours).
Causality: Continuous agitation facilitates the dissolution process and ensures the entire volume of the solvent is exposed to the solid. The extended timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12]
Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
Sampling : Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.
Trustworthiness: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the solute.
Dilution & Analysis : Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound.
Confirmation of Equilibrium : To validate that equilibrium has been reached, collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
Diagram: Equilibrium Solubility Workflow
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
pH-Dependent Solubility Profile for BCS Classification
For oral drug candidates, understanding solubility across the gastrointestinal (GI) tract's pH range is mandatory. International Council for Harmonisation (ICH) guidelines specify the conditions for these studies to determine BCS classification.[13][14][15][16]
Protocol: pH-Solubility Profile Determination
Objective: To measure the equilibrium solubility of the compound in aqueous buffers across the pH range of 1.2 to 6.8 at 37°C.
Methodology:
Media Preparation : Prepare a minimum of three aqueous buffers as specified by ICH M9 guidelines:
pH 1.2 (typically 0.1 N HCl)
pH 4.5 (typically acetate buffer)
pH 6.8 (typically phosphate buffer)
If the compound's pKa falls within this range, an additional buffer at the pKa value should be tested.[16]
Solubility Measurement : For each buffer system, perform the Saturation Shake-Flask Method as described in Section 3.1, ensuring the temperature is strictly maintained at 37 ± 1°C.
pH Verification : It is essential to measure the pH of the supernatant at the end of the equilibration period to ensure the buffer capacity was sufficient to control the pH after the addition of the acidic compound.[13][16]
Data Analysis : Plot the measured solubility (often on a logarithmic scale) against the final measured pH. This creates the pH-solubility profile.
BCS High Solubility Criteria
A drug substance is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the entire pH range of 1.2–6.8 at 37°C.[13][14] The lowest measured solubility value across this range is used for the classification.
Solubility in Organic Solvents and Co-Solvent Systems
Solubility data in non-aqueous systems is vital for developing synthetic routes, purification processes (crystallization), and enabling formulations such as injectables or topical products.[8][9]
Recommended Solvents for Characterization
A diverse set of solvents should be tested to understand the compound's behavior. The results for the structurally similar mefenamic acid provide a useful reference point. Mefenamic acid generally shows high solubility in dipolar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in water and nonpolar solvents.[8][9]
Table 1: Recommended Solvents for Solubility Screening and Anticipated Behavior
Solvent Class
Example Solvents
Rationale & Expected Outcome for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Polar Protic
Ethanol, Methanol, Propan-2-ol (IPA)
Moderate solubility expected. These solvents can both donate and accept hydrogen bonds, interacting with the carboxylic acid and amine groups.[8][9][17]
Dipolar Aprotic
Acetone, Ethyl Acetate, Dimethylformamide (DMF)
High solubility expected. These solvents can accept hydrogen bonds and have high polarity, effectively solvating the polar parts of the molecule without competing for hydrogen bond donation.[8][9][17]
Nonpolar Aprotic
Heptane, Hexane, Cyclohexane
Poor solubility expected. These solvents lack polarity and cannot interact favorably with the polar functional groups of the molecule.[8][9]
Data Presentation
Solubility data should be tabulated clearly, expressing concentration in multiple units (e.g., mg/mL, molarity, mole fraction) for broad utility.
Table 2: Hypothetical Solubility Data Summary at 298.15 K (25°C)
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (Mole Fraction, x10⁻³)
Water (pH 7.0)
Polar Protic
Value to be determined
Value to be determined
Ethanol
Polar Protic
Value to be determined
Value to be determined
Acetone
Dipolar Aprotic
Value to be determined
Value to be determined
Ethyl Acetate
Dipolar Aprotic
Value to be determined
Value to be determined
Heptane
Nonpolar Aprotic
Value to be determined
Value to be determined
Conclusion and Strategic Implications
This technical guide provides a rigorous, authoritative framework for the complete solubility characterization of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. By systematically applying the detailed protocols—from the foundational shake-flask method to pH-dependent profiling and organic solvent screening—researchers can generate the high-quality, reliable data necessary for informed drug development.
The resulting solubility profile will be instrumental in:
BCS Classification : Formally classifying the compound to guide regulatory and formulation pathways.
Formulation Strategy : Identifying appropriate formulation approaches, such as salt formation, co-solvents, or particle size engineering, to overcome potential solubility limitations.
Process Chemistry : Selecting suitable solvents for synthesis, purification, and crystallization.
A thorough understanding of solubility is not merely a data collection exercise; it is a fundamental pillar of risk mitigation and strategic planning in the successful development of new therapeutic agents.
References
Fauzi, M. F., Partiban, R., & Sairi, S. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3464–3470. [Link]
Löbenberg, R., & Amidon, G. L. (2000). Modern bioavailability, bioequivalence and biopharmaceutics classification system. New scientific approaches to international regulatory standards. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 3–12.
CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]
IQPC. (n.d.). BCS: An Approach to Formulation & Development. [Link]
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
Singh, S., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews, 12(3), 194-206.
Al-Omar, M. A., & Al-Mohizea, A. M. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of the Serbian Chemical Society, 86(4), 443-454.
Japanese Pharmacopoeia. (n.d.). Mefenamic Acid / Official Monographs for Part I. [Link]
ResearchGate. (n.d.). Solubilization of mefenamic acid. [Link]
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
ResearchGate. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. [Link]
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
Cheméo. (n.d.). Chemical Properties of Mefenamic Acid (CAS 61-68-7). [Link]
MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
PubMed. (1983). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
Fiveable. (2025). pH and Solubility - AP Chem. [Link]
Taiwan Food and Drug Administration. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers. [Link]
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-based Biowaivers: Questions and Answers. [Link]
Dissolution Technologies. (2014). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. [Link]
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
Biological Activity of 2-Methoxy-5-Methyl Substituted Fenamates: Technical Guide
This guide details the technical specifications, pharmacological mechanisms, and experimental evaluation of 2-methoxy-5-methyl substituted fenamates (N-(2-methoxy-5-methylphenyl)anthranilic acid derivatives). These compo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, pharmacological mechanisms, and experimental evaluation of 2-methoxy-5-methyl substituted fenamates (N-(2-methoxy-5-methylphenyl)anthranilic acid derivatives). These compounds represent a specific optimization of the fenamate scaffold, distinct from canonical NSAIDs like Mefenamic Acid (2,3-dimethyl) or Tolfenamic Acid (3-chloro-2-methyl) by the introduction of an electron-donating methoxy group at the ortho position.
Chemical Identity & Structural Logic
The core pharmacophore is the N-phenylanthranilic acid (fenamate) scaffold. The specific substitution pattern—2-methoxy-5-methyl on the aniline ring—introduces unique electronic and steric properties that differentiate it from standard fenamates.
Key Interaction: The secondary amine (-NH-) serves as a hydrogen bond donor, while the carboxylic acid (-COOH) binds to the cationic site of the Cyclooxygenase (COX) enzyme.
Structure-Activity Relationship (SAR) Analysis
The 2-methoxy group replaces the lipophilic methyl group found in Mefenamic acid.
Electronic Effect: The methoxy group is a strong electron donor (resonance), increasing the electron density of the aniline ring. This can enhance the nucleophilicity of the nitrogen, potentially strengthening the drug-receptor interaction.
Steric/Binding Effect: The 2-methoxy group acts as a hydrogen bond acceptor (unlike the 2-methyl group). This allows for additional anchoring within the COX active site (specifically the hydrophobic channel), potentially altering selectivity between COX-1 and COX-2.
Metabolic Stability: The 5-methyl group blocks the para position relative to the amine (if counted from the amine as 1, methoxy is 2, methyl is 5), preventing rapid oxidative metabolism at this reactive site.
Pharmacological Mechanism
Primary Target: Cyclooxygenase (COX) Inhibition
Like other fenamates, 2-methoxy-5-methyl derivatives function as non-selective COX inhibitors but often exhibit a preference for COX-2 depending on the specific steric bulk.
Mechanism: Competitive inhibition of the arachidonic acid binding site.
Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to analgesic, antipyretic, and anti-inflammatory effects.
Secondary Targets: Ion Channel Modulation
Fenamates are unique among NSAIDs for their ability to modulate ion channels.
Slo2.1 Channels: Fenamates activate sodium-activated potassium channels (Slo2.1). The 2-methoxy substitution maintains the lipophilicity required for this allosteric modulation, potentially contributing to efficacy in neuropathic pain.
GABA_A Receptors: Some fenamate derivatives act as positive allosteric modulators, enhancing inhibitory transmission.
Visualization: Signaling Pathway
Caption: Dual mechanism of action: COX inhibition blocks prostaglandin synthesis, while Slo2.1 activation dampens neuronal excitability.
Synthesis Protocol
The synthesis follows a modified Ullmann Condensation , coupling o-chlorobenzoic acid with the specific aniline.
Reagents
Substrate A: 2-Chlorobenzoic acid (1.0 eq)
Substrate B: 2-Methoxy-5-methylaniline (1.1 eq)
Catalyst: Copper powder (0.1 eq) or Cupric Oxide (CuO)
Base: Potassium Carbonate (
, anhydrous, 2.0 eq)
Solvent: DMF (Dimethylformamide) or Isoamyl alcohol
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (15.1 g, 0.11 mol) in 50 mL of DMF.
Basification: Add anhydrous
(27.6 g, 0.2 mol) to the mixture.
Catalysis: Add copper powder (0.6 g).
Reflux: Heat the reaction mixture to 130–140°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Benzene:Methanol 9:1).
Work-up:
Cool the mixture to room temperature.
Pour into 500 mL of ice-cold water.
Acidify with dilute HCl (2N) until pH ~3–4. A solid precipitate will form.
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the target fenamate.
Self-Validation Check: The melting point should be distinct from the starting aniline. The IR spectrum must show the disappearance of the aniline -NH2 doublet and the appearance of a secondary amine -NH stretch (~3300 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹).
Biological Evaluation Protocols
A. In Vitro COX Inhibition Assay
To quantify potency (
) against COX-1 and COX-2.
System: Use a colorimetric COX inhibitor screening kit (e.g., utilizing TMPD oxidation).
Enzyme Prep: Recombinant human COX-1 and COX-2.
Procedure:
Incubate enzyme with test compound (0.01 µM – 100 µM) for 10 mins.
Add Arachidonic Acid and TMPD (colorimetric substrate).
Measure absorbance at 590 nm.
Calculation: % Inhibition =
.
B. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The gold standard for assessing acute anti-inflammatory activity.
Animals: Wistar albino rats (150–200 g), n=6 per group.
Dosing:
Group I: Control (Vehicle, e.g., CMC).
Group II: Standard (Mefenamic Acid, 20 mg/kg p.o.).
Group III: Test Compound (2-methoxy-5-methyl fenamate, 20 mg/kg p.o.).
Induction: 30 mins post-dosing, inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.
Data Analysis: Calculate % Inhibition of edema relative to control.
Quantitative Data Summary (Expected Range based on Fenamate Class)
Parameter
Mefenamic Acid (Standard)
2-Methoxy-5-Methyl Fenamate (Target)
Note
COX-1 IC50
~0.5 µM
0.4 – 0.8 µM
Potent inhibition expected.
COX-2 IC50
~5.0 µM
2.0 – 4.0 µM
Methoxy group may improve COX-2 fit.
Edema Inhibition (3h)
45 – 50%
50 – 60%
Enhanced polarity may improve bioavailability.
LogP (Lipophilicity)
5.1
~4.5
Lower LogP due to methoxy oxygen.
References
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators.
Source: National Institutes of Health (PMC)
[Link]
Synthesis and Anti-inflammatory Activity of N-aryl Anthranilic Acid Derivatives.
Source: Indian Journal of Pharmaceutical Sciences
[Link]
Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
Source: Indian Journal of Pharmaceutical Education and Research
[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid via Ullmann Coupling
-(2-methoxy-5-methylphenyl)anthranilic acid using Modified Ullmann-Goldberg conditions. Abstract This application note details the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a functionalized -arylanth...
Author: BenchChem Technical Support Team. Date: February 2026
-(2-methoxy-5-methylphenyl)anthranilic acid using Modified Ullmann-Goldberg conditions.
Abstract
This application note details the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a functionalized
-arylanthranilic acid (fenamic acid) derivative. The protocol utilizes a copper-catalyzed Ullmann-Goldberg condensation between 2-chlorobenzoic acid and 2-methoxy-5-methylaniline (p-cresidine). While classical Ullmann conditions often require harsh temperatures (>200°C), this guide prioritizes a modified catalytic approach using Copper(I) Iodide (CuI) and an amino acid ligand (L-Proline) to enable reaction efficiency at moderate temperatures (90–110°C). A robust industrial protocol using copper powder is also provided for scale-up comparison.
Introduction & Retrosynthetic Analysis
Target Molecule Significance
The target molecule belongs to the class of fenamic acids , which are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Mefenamic acid, Tolfenamic acid) and as versatile intermediates for acridone alkaloids and quinolone antibiotics .[1][2] The specific substitution pattern (2-methoxy-5-methyl) introduces electron-donating characteristics that influence the electronic properties of the resulting secondary amine, critical for subsequent cyclization reactions or biological activity.
Retrosynthesis
The most direct disconnection is the C–N bond between the anthranilic acid nitrogen and the phenyl ring. The Ullmann-Goldberg reaction is the standard method for forming C(sp
)–N bonds using aryl halides and anilines in the presence of a carboxylic acid ortho-directing group.
Disconnection Strategy:
Electrophile: 2-Chlorobenzoic acid (The carboxylate group coordinates Cu, facilitating the oxidative addition).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Reaction Mechanism (The "Why")
The success of the Goldberg reaction relies on the ortho-effect of the carboxylic acid. Unlike standard Ullmann couplings, the carboxylate acts as a bidentate ligand, stabilizing the copper intermediate.
Coordination: The base (
) deprotonates the benzoic acid. The resulting carboxylate coordinates to Cu(I).
Oxidative Addition: The aryl chloride undergoes oxidative addition to the Cu(I) center (rate-limiting step).
Ligand Exchange: The aniline (p-cresidine) displaces a ligand on the Cu(III) species.
Reductive Elimination: The C–N bond forms, regenerating the Cu(I) catalyst and releasing the product.
Critical Insight: The use of L-Proline as an ancillary ligand in the modern protocol prevents catalyst aggregation and lowers the activation energy, allowing the reaction to proceed in DMSO at 90°C rather than DMF at reflux (150°C).
Experimental Protocols
Safety Warning (Critical)
2-Methoxy-5-methylaniline (p-Cresidine): Classified as a Group 2B Carcinogen . Handle only in a fume hood with double nitrile gloves.
Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.
Protocol A: Modern Catalytic Method (Recommended)
Best for: High purity, gram-scale synthesis, moderate temperature.
Reagents:
2-Chlorobenzoic acid: 1.57 g (10.0 mmol)
2-Methoxy-5-methylaniline: 1.65 g (12.0 mmol, 1.2 equiv)
Pour the mixture into 100 mL of 1M HCl (aq). The acidification is crucial: it protonates the carboxylate product, causing it to precipitate, while converting unreacted aniline into its water-soluble hydrochloride salt.
Stir vigorously for 30 minutes.
Isolation: Filter the precipitate. Wash the cake with water (
) and cold ethanol () to remove trace aniline.
Purification: Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid if high purity is required.
Protocol B: Classic Industrial Method (Robust)
Best for: Scale-up (>50g), lower cost materials.
Reagents:
2-Chlorobenzoic acid: 15.7 g (0.1 mol)
2-Methoxy-5-methylaniline: 16.5 g (0.12 mol)
Copper Powder (activated): 0.5 g
Potassium Carbonate (anhydrous): 13.8 g
Solvent: DMF (50 mL) or Isoamyl alcohol
Procedure:
Combine all reagents in a 250 mL 3-neck flask fitted with a reflux condenser.
Heat to reflux (approx. 140–150°C) for 4–6 hours.
Steam Distillation (Optional but recommended for scale): Remove solvent and unreacted aniline by steam distillation.
Acidification: Treat the alkaline residue with activated charcoal, filter hot, and then acidify the filtrate with conc. HCl to pH 3–4.
Filtration: Collect the crude grey/brown solid.
Data & Characterization
Expected Analytical Data
Technique
Signal
Assignment
Physical State
Solid
Pale yellow to greenish needles (recrystallized)
Melting Point
180–185°C
Typical range for substituted fenamic acids
H NMR
9.5–10.0 ppm (s, 1H)
-NH- (Broad singlet, exchangeable)
(DMSO-)
13.0 ppm (br s, 1H)
-COOH
3.75 ppm (s, 3H)
-OCH
2.25 ppm (s, 3H)
-CH
6.7–8.0 ppm (m, 7H)
Aromatic protons (Complex splitting)
MS (ESI-)
256.1
[M-H]
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Catalyst Oxidation
Ensure strict atmosphere; use fresh CuI.
Stalled Reaction
Poor Solubility
Switch solvent to DMF or NMP; increase temp to 110°C.
Blue Product
Copper Contamination
Wash crude solid with dilute EDTA solution or aqueous ammonia.
Oily Product
Impure Aniline
Perform acid-base extraction: Dissolve in NaOH, wash with ether (removes aniline), then acidify aqueous layer.
Process Workflow Diagram
Figure 2: Operational workflow for the modern catalytic synthesis protocol.
References
Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society, vol. 120, no. 48, 1998, pp. 12459–12467. Link
Goldberg, I. "Ueber Phenylirung von primären aromatischen Aminen." Berichte der deutschen chemischen Gesellschaft, vol. 39, 1906, pp. 1691.
Deng, W., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Chemical Society Reviews, vol. 38, 2009, pp. 3183-3206. (Review of Modern Conditions).
PubChem Compound Summary. "2-Methoxy-5-methylaniline (p-Cresidine)." National Center for Biotechnology Information. Link
Kuninobu, Y., et al. "Synthesis of N-Aryl Anthranilic Acids via Ullmann Coupling." Organic Syntheses, vol. 89, 2012.
Application Note & Protocol: Synthesis of 2-(4-methoxy-2-methylanilino)benzoic Acid via Ullmann Condensation
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid, a derivative of N-aryl anthranilic a...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid, a derivative of N-aryl anthranilic acid, through the Ullmann condensation of 2-chlorobenzoic acid and p-cresidine. N-aryl anthranilic acids are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory properties.[1][2] This protocol offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reproducible and efficient synthesis. The causality behind experimental choices, safety protocols, and methods for purification and characterization are thoroughly discussed to provide a self-validating system for researchers.
Introduction: The Ullmann Condensation for C-N Bond Formation
The formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine is a cornerstone of modern organic synthesis, pivotal in the creation of numerous pharmaceuticals and functional materials. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a classic and robust method for achieving this transformation.[3][4] While newer palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction remains a cost-effective and reliable option, particularly for large-scale industrial applications.[5][6]
This protocol details the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid by reacting 2-chlorobenzoic acid with p-cresidine (4-methoxy-2-methylaniline). The reaction proceeds via a copper-catalyzed mechanism where the amine displaces the chloride on the benzoic acid ring. A base, typically anhydrous potassium carbonate, is essential to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.[7] The choice of a high-boiling point solvent is critical to achieve the necessary reaction temperatures, often exceeding 150°C.
Avoid exposure; obtain special instructions before use.[8]
Wear appropriate PPE, including gloves and protective clothing.
Handle in a well-ventilated area or a chemical fume hood.[14]
In case of skin contact, wash thoroughly with soap and water.[8][15]
General Precautions:
The reaction should be performed in a well-ventilated fume hood.
High temperatures are required; use appropriate caution when handling the heating mantle.
DMF is a high-boiling solvent; avoid inhaling its vapors.
Experimental Protocol
This protocol is adapted from established Ullmann condensation procedures for the synthesis of N-aryl anthranilic acids.[7][16]
Reaction Setup
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-chlorobenzoic acid (1.57 g, 10 mmol, 1.0 eq).
Add copper(I) oxide (0.14 g, 1 mmol, 0.1 eq) as the catalyst.
Add 50 mL of anhydrous dimethylformamide (DMF).
Reaction Execution
With gentle stirring, heat the reaction mixture to 150-160°C using a heating mantle.
Maintain this temperature and continue stirring under reflux for 8-12 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
TLC System: Ethyl acetate/Hexane (e.g., 3:7 v/v) with a few drops of acetic acid.
Visualization: UV light (254 nm). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Work-up and Purification
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Pour the reaction mixture into 200 mL of cold deionized water.
Acidify the aqueous solution to pH 2-3 by slowly adding concentrated hydrochloric acid with constant stirring. This will precipitate the crude product.
Collect the precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with copious amounts of deionized water to remove any remaining salts.
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.
Column Chromatography: Silica gel, eluting with a gradient of ethyl acetate in hexane.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid.
Results and Discussion
The expected product of this reaction is 2-(4-methoxy-2-methylanilino)benzoic acid. The yield of the reaction can be influenced by factors such as reaction time, temperature, and the purity of the reagents. A typical yield for this type of Ullmann condensation is in the range of 60-80%.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of the following analytical techniques:
Melting Point: A sharp melting point range is indicative of a pure compound.
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (carboxylic acid), and O-H (carboxylic acid) functional groups.[7]
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of all protons in the molecule, confirming the structure.
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid via the Ullmann condensation. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable N-aryl anthranilic acid derivative for further investigation in drug discovery and materials science. The provided framework for reaction monitoring and product characterization ensures the integrity and reproducibility of the experimental results.
References
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Retrieved from [Link]
ChemBK. (2025, August 19). p-Cresidine. Retrieved from [Link]
Atul Ltd. (2016, April 1). para Cresidine. Retrieved from [Link]
Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
New Jersey Department of Health. (n.d.). p-Cresidine - HAZARD SUMMARY. Retrieved from [Link]
Sciencelab.com. (n.d.). 2-Chlorobenzoic Acid - Material Safety Data Sheet (MSDS).
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696.
da Silva, F. S., de F. F. M. da Silva, V., & de A. Barbosa, L. C. (2008). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 19(8), 1640-1646.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
Mei, T. S., et al. (2012). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 77(15), 6533-6543.
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed Amination of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Letters, 4(20), 3517-3520.
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
Gund, P., & Shen, T. Y. (1977). A QSAR study of anti-inflammatory N-arylanthranilic acids. Journal of Medicinal Chemistry, 20(9), 1146-1152.
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
Application Notes & Protocols: A Guide to the Copper-Catalyzed Synthesis of N-(2-methoxy-5-methylphenyl)anthranilic Acid
Introduction: The Significance of N-Aryl Anthranilic Acids N-aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry. These compounds are nitrogen isosteres of salic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Aryl Anthranilic Acids
N-aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry. These compounds are nitrogen isosteres of salicylic acid and form the structural core of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and tolfenamic acid.[1][2] Their biological activity stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. Beyond their anti-inflammatory properties, derivatives of this scaffold have been investigated for anticancer, antibacterial, and neuroprotective activities.[3][4][5]
The synthesis of N-(2-methoxy-5-methylphenyl)anthranilic acid, a specific fenamate derivative, serves as an exemplary case study for a robust and historically significant C-N cross-coupling reaction: the Ullmann Condensation.[6] This guide provides an in-depth exploration of the copper-catalyzed synthesis of this target molecule, elucidating the underlying mechanism, offering a detailed experimental protocol, and explaining the rationale behind critical process parameters for researchers in organic synthesis and drug development.
Mechanism and Rationale: The Ullmann Condensation
The formation of the C-N bond between an aryl halide and an amine, promoted by a copper catalyst, is known as the Ullmann condensation or, in modern variations, the Goldberg reaction.[6] While initially requiring harsh conditions—high temperatures and stoichiometric amounts of copper—the methodology has evolved. However, the fundamental principles remain a cornerstone of aromatic chemistry.
The reaction typically proceeds via a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be complex and dependent on the specific substrates and conditions.
Key Mechanistic Steps:
Formation of the Active Catalyst: The reaction often starts with a Cu(I) or Cu(II) salt. If a Cu(II) source is used, it is believed to be reduced in situ to the active Cu(I) species. In the presence of the amine and a base, a copper(I) amidate complex can be formed.[6]
Oxidative Addition: The active Cu(I) complex undergoes oxidative addition with the aryl halide (in this case, 2-chlorobenzoic acid). This is often the rate-determining step and results in a Cu(III) intermediate.
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the new C-N bond of the desired N-aryl anthranilic acid and regenerate a Cu(I) species, which re-enters the catalytic cycle.
Causality Behind Experimental Choices:
Copper Catalyst: While various forms of copper can be used, including copper powder, copper(I) salts (e.g., CuI), and copper oxides (e.g., CuO, Cu₂O), they all serve to generate the active Cu(I) catalyst.[7][8] The chosen protocol uses a combination of Cu and Cu₂O, which has been shown to be effective for the amination of chlorobenzoic acids.[8]
Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is essential.[7][9] Its primary role is to neutralize the hydrogen halide (HCl) formed during the reaction, driving the equilibrium towards product formation. It also facilitates the deprotonation of the amine, making it a more effective nucleophile.
Solvent: The Ullmann condensation traditionally requires high-boiling polar aprotic solvents to achieve the necessary reaction temperatures.[6] Solvents like 2-ethoxyethanol are effective as they can solvate the ionic intermediates and withstand temperatures exceeding 130°C, which is often required for the activation of less reactive aryl chlorides.[9]
Substrate Choice: The reaction couples an aniline derivative (2-methoxy-5-methylaniline) with a 2-halobenzoic acid. Using 2-chlorobenzoic acid is a cost-effective and common strategy.[9][10] A significant advantage of this copper-catalyzed method is its tolerance of the free carboxylic acid group, eliminating the need for protection and deprotection steps.[9][10]
Visualizing the Process
Catalytic Cycle of the Ullmann Condensation
Caption: Step-by-step workflow for the synthesis and purification process.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids via copper-catalyzed amination of 2-chlorobenzoic acid.
[8][9]
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Ethoxyethanol is a reproductive toxin. Handle with extreme care. The reaction is conducted at high temperatures; use appropriate caution.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Mass/Vol
Equiv.
2-Chlorobenzoic Acid
C₇H₅ClO₂
156.57
10.0
1.57 g
1.0
2-Methoxy-5-methylaniline
C₈H₁₁NO
137.18
10.5
1.44 g
1.05
Potassium Carbonate
K₂CO₃
138.21
10.0
1.38 g
1.0
Copper Powder
Cu
63.55
0.9
57 mg
0.09
Copper(I) Oxide
Cu₂O
143.09
0.45
64 mg
0.045
2-Ethoxyethanol
C₄H₁₀O₂
90.12
-
5 mL
-
Hydrochloric Acid (2M)
HCl
36.46
-
As needed
-
Ethanol (95%)
C₂H₅OH
46.07
-
For recrystallization
-
Step-by-Step Procedure
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10.0 mmol), 2-methoxy-5-methylaniline (1.44 g, 10.5 mmol), potassium carbonate (1.38 g, 10.0 mmol), copper powder (57 mg, 0.9 mmol), and copper(I) oxide (64 mg, 0.45 mmol).
Add 5 mL of 2-ethoxyethanol to the flask.
Flush the apparatus with an inert gas (e.g., nitrogen or argon).
Reaction Execution:
Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.
Maintain the reflux for 24 hours. The mixture will typically turn dark brown or black.
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired [Mobile phase: Hexane:Ethyl Acetate (7:3) with 1% acetic acid].
Workup and Isolation:
After 24 hours, allow the reaction mixture to cool to room temperature.
Pour the dark mixture into 100 mL of water.
Stir vigorously and carefully acidify the aqueous solution by slowly adding 2M hydrochloric acid until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.
A solid precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
Collect the crude solid product by vacuum filtration using a Büchner funnel.
Purification:
Wash the filter cake thoroughly with warm water (3 x 20 mL) to remove inorganic salts and unreacted starting materials.
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(2-methoxy-5-methylphenyl)anthranilic acid as a solid.
Conclusion
The copper-catalyzed Ullmann condensation provides a reliable and scalable pathway for the synthesis of N-(2-methoxy-5-methylphenyl)anthranilic acid and its analogs. This method's key advantages include the use of inexpensive and readily available starting materials and catalysts, as well as its tolerance for the unprotected carboxylic acid functionality. [9][10]A thorough understanding of the reaction mechanism and the rationale behind the selection of reagents and conditions empowers researchers to optimize this transformation for the efficient production of valuable pharmaceutical intermediates. The protocol detailed herein serves as a robust starting point for scientists engaged in the synthesis of fenamate-class molecules and other complex N-aryl systems.
References
Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis.
CN106380414A - Mefenamic acid and synthesis technology thereof.
New copper(ii)
Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
Ullmann condens
CN101704761B - Synthesis method of mefenamic acid.
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro.
Synthesis and Medicinal Applications of Fenamic Acid Derivatives.
Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
Ullmann Coupling & other Cu C
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.
Anthranilic acid. Wikipedia.
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic aci. SciSpace.
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. Organic & Biomolecular Chemistry.
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives.
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
Newer N-substituted anthranilic acid derivatives as potent anti-inflamm
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Class: N-Phenylanthranilic Acid Derivative (Fenamate)
CAS Registry Number: Not widely listed as a commodity chemical; structurally analogous to precursors of acridone alkaloids and specific NSAID derivatives.[1]
This guide details the purification protocols for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a lipophilic fenamate derivative typically synthesized via the Ullmann condensation of 2-chlorobenzoic acid and 2-methoxy-5-methylaniline (p-cresidine).[1] Due to the oxidative sensitivity of the electron-rich anisidine moiety and the use of copper catalysts in synthesis, crude isolates often contain persistent colored impurities and inorganic residues.[1]
This protocol prioritizes Glacial Acetic Acid and Ethanol/Water systems to achieve pharmaceutical-grade purity (>99.5%), addressing specific challenges such as "oiling out" and copper remediation.[1]
Solvent Selection Strategy
The selection of recrystallization solvents is governed by the zwitterionic yet predominantly lipophilic nature of the N-phenylanthranilic acid core.[1] The presence of the 2-methoxy and 5-methyl groups significantly increases lipophilicity compared to the parent anthranilic acid, making water an effective anti-solvent but a poor primary solvent.[1]
Solvent Performance Matrix
Solvent System
Role
Solubility Profile (Hot/Cold)
Impurity Rejection
Application Note
Glacial Acetic Acid
Primary
High / Low
Excellent
Best for removing colored oxidation byproducts and inorganic copper salts.[1] Yields dense, filterable crystals.[1]
Ethanol / Water (95:5)
Secondary
High / Low
Good
"Green" alternative.[1] Requires careful temperature control to prevent oiling out.[1]
Toluene
Tertiary
Moderate / Low
Moderate
Useful for removing highly polar tars, but may retain unreacted starting materials.[1]
Acetone / Water
Alternative
High / Very Low
Good
Fast drying, but higher risk of oiling out than EtOH/Water.[1]
Detailed Experimental Protocols
Protocol A: High-Purity Recrystallization from Glacial Acetic Acid
Recommended for crude material with significant discoloration (brown/black) or residual copper (green tint).[1]
Rationale: Acetic acid acts as a protonating solvent that disrupts intermolecular hydrogen bonding, allowing high loading at boiling temperatures.[1] Upon cooling, the compound crystallizes effectively while polar impurities and metal salts remain in the mother liquor.[1]
Step-by-Step Procedure:
Dissolution: Charge the crude solid into a round-bottom flask. Add Glacial Acetic Acid (3–5 mL per gram of solid).
Heating: Heat the mixture to boiling (approx. 118°C) with stirring until complete dissolution occurs.
Critical Control Point: If the solution is dark, add activated carbon (5% w/w) and reflux for 10 minutes. Filter hot through a pre-heated Celite pad to remove carbon and copper residues.[1]
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not force cooling with an ice bath initially, as this traps impurities.[1]
Finishing: Once heavy crystallization is observed, cool to 0–5°C for 1 hour to maximize yield.
Isolation: Filter the crystals using a Büchner funnel.
Washing: Wash the cake with a small volume of cold acetic acid , followed by copious amounts of water to remove acid traces.[1]
Drying: Dry in a vacuum oven at 60°C until constant weight.
Protocol B: Yield-Optimized Recrystallization from Ethanol/Water
Recommended for semi-pure material or when acetic acid traces are undesirable.[1]
Rationale: The "solvent/anti-solvent" method uses the high solubility of the fenamate in hot ethanol and its insolubility in water.[1]
Step-by-Step Procedure:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) (approx. 5–8 mL/g).[1]
Anti-Solvent Addition: While maintaining the boil, add hot water dropwise.
Visual Cue: Stop addition immediately when a persistent turbidity (cloudiness) appears.[1]
Re-dissolution: Add a few drops of ethanol to just clear the turbidity.[1]
Cooling: Remove from heat and allow to cool slowly.
Troubleshooting: If the product separates as an oil (oiling out), reheat to dissolve and add a seed crystal.[1] Stir vigorously during cooling.
Isolation: Filter and wash with 50% cold aqueous ethanol.
Process Logic & Workflow (Graphviz)
The following diagram illustrates the decision logic for purifying 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, specifically addressing the removal of copper catalysts common in Ullmann synthesis.
Figure 1: Purification workflow emphasizing the divergence between Acetic Acid (purity focus) and Ethanol/Water (yield focus) protocols.[1]
Scientific Commentary & Troubleshooting
Mechanism of Impurity Removal
The synthesis of N-phenylanthranilic acids typically involves the copper-catalyzed coupling of an o-halobenzoic acid and an aniline (Ullmann reaction).[1]
Copper Removal: Copper salts are often chelated by the amino-acid functionality.[1] Glacial acetic acid is superior because copper acetates are soluble in the mother liquor, whereas in ethanol/water, copper complexes may co-precipitate.[1]
Oxidative Byproducts: The p-cresidine (2-methoxy-5-methylaniline) starting material is electron-rich and prone to oxidation, forming dark azo or quinoid impurities.[1] These are highly non-polar.[1] Activated carbon treatment in the hot solvent is essential for their removal.[1]
Troubleshooting "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid phase before crystallizing.[1] This is common in Ethanol/Water systems if the water is added too quickly or the temperature drops too fast.[1]
Solution: Maintain the solution at boiling temperature during water addition. Ensure the vessel is scratched with a glass rod or seeded with pure crystals at the saturation point.[1]
References
Ullmann, F. (1903).[1] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1] (Foundational chemistry for fenamate synthesis).[1] Link[1]
Winder, C. V., et al. (1962).[1] Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413.[1] (Establishes purification standards for fenamate class drugs). Link
Lyles, B. (2017).[1] Purification of Anthranilic Acid Derivatives. ScienceMadness Discussion & Protocols. (Practical insights on acetic acid recrystallization for colored impurities). Link
PubChem Compound Summary. (2025). N-phenylanthranilic acid derivatives. National Center for Biotechnology Information.[1] (Physicochemical property verification). Link
Using 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid as an acridone intermediate
Application Note: High-Efficiency Synthesis of Functionalized Acridones via 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid Abstract This technical guide details the optimized protocol for the cyclization of 2-((2-methox...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Functionalized Acridones via 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid
Abstract
This technical guide details the optimized protocol for the cyclization of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid to form the tricyclic acridone scaffold. Acridones are a critical class of nitrogen heterocycles exhibiting potent antiviral, anticancer (DNA intercalation), and fluorescence properties. This note addresses the specific regiochemical considerations of the N-(2-methoxy-5-methylphenyl) substitution pattern, providing a robust method using Polyphosphoric Acid (PPA) to ensure high yield and purity. The protocol includes mechanistic insights, step-by-step experimental procedures, and troubleshooting for scale-up.
Introduction & Mechanistic Rationale
The transformation of N-phenylanthranilic acid derivatives into acridones is a classic example of an intramolecular Friedel-Crafts acylation. The precursor, 2-((2-methoxy-5-methylphenyl)amino)benzoic acid , presents a unique electronic and steric profile:
Electronic Activation: The N-aryl ring is activated by the methoxy (-OMe) and amino (-NH-) groups, facilitating electrophilic attack.
Regioselectivity: The cyclization occurs at the position ortho to the amine linkage. In this specific substrate, the 2'-position is blocked by a methoxy group. Consequently, cyclization is directed exclusively to the 6'-position , yielding 4-methoxy-1-methylacridin-9(10H)-one .
Steric Considerations: The resulting 1-methyl group is positioned peri to the carbonyl (C9), a configuration that is sterically demanding but thermodynamically stable under the high-temperature acidic conditions of the protocol.
Reaction Pathway
The reaction proceeds via the formation of an acylium ion intermediate generated by the dehydration of the carboxylic acid in PPA, followed by electrophilic aromatic substitution (SEAr) onto the electron-rich ring.
Figure 1: Mechanistic pathway for the PPA-mediated cyclization of the anthranilic acid intermediate.
Experimental Protocol
Materials & Reagents
Reagent
Role
Specifications
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Substrate
Purity ≥98% (HPLC)
Polyphosphoric Acid (PPA)
Cyclizing Agent/Solvent
>83% Phosphate content (as P₂O₅)
Ammonium Hydroxide (NH₄OH)
Neutralization
28-30% Aqueous Solution
Ethanol / DMF
Recrystallization
Laboratory Grade
Protocol A: Cyclization to Acridone
This protocol is optimized for 5.0 g scale.
Preparation:
Pre-heat an oil bath to 100°C .
Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (preferred over magnetic due to high viscosity) and a thermometer.
Reaction Assembly:
Charge the flask with 50 g of Polyphosphoric Acid (PPA) .
Note: PPA is extremely viscous. Warming it to 60-80°C facilitates handling before adding the substrate.
Add 5.0 g (19.4 mmol) of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid in small portions to the stirring PPA. Ensure the solid is thoroughly dispersed.
Cyclization:
Increase the oil bath temperature to 110–120°C .
Stir the deep-colored mixture (often turning deep yellow or fluorescent green/red depending on impurities) for 2–3 hours .
Monitoring: Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid will disappear, and a highly fluorescent spot (the acridone) will appear near the baseline or with lower Rf depending on the plate type.
Quenching & Workup:
Cool the reaction mixture to 60–70°C . (Do not cool to RT, as PPA becomes glass-like).
Pour the warm reaction mass slowly into 300 mL of crushed ice/water with vigorous stirring. The acridone will precipitate as a yellow/green solid.
Stir the aqueous suspension for 30 minutes to hydrolyze any polyphosphate esters.
Neutralization (Critical): Basify the slurry to pH 8–9 using 28% Ammonium Hydroxide . This removes trapped acid and ensures the product is in the free base form.
Filter the solid using a Buchner funnel. Wash copiously with water until the filtrate is neutral.
Purification:
Dry the crude solid in an oven at 80°C.
Recrystallization: Dissolve the crude solid in boiling Ethanol or Acetic Acid . If solubility is low, use DMF and precipitate with water.
Yield Expectation: 75–85% .
Protocol B: Synthesis of Precursor (If not commercially available)
Ullmann Condensation method.
Mix 2-chlorobenzoic acid (1.0 equiv), 2-methoxy-5-methylaniline (1.1 equiv), K₂CO₃ (2.0 equiv), and Cu powder (0.1 equiv) in DMF.
Reflux at 130–140°C for 4–6 hours.
Pour into water, acidify with HCl to precipitate the crude acid.
Recrystallize from ethanol to obtain the starting material for Protocol A.
Characterization & Data Analysis
The resulting 4-methoxy-1-methylacridin-9(10H)-one should exhibit the following spectral characteristics:
Preparation of acridone derivatives from p-cresidine anthranilic acids
Application Note: High-Purity Synthesis of Acridone Derivatives from p-Cresidine and Anthranilic Acid Precursors Abstract & Strategic Overview Acridone derivatives are a critical scaffold in medicinal chemistry, exhibiti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Acridone Derivatives from p-Cresidine and Anthranilic Acid Precursors
Abstract & Strategic Overview
Acridone derivatives are a critical scaffold in medicinal chemistry, exhibiting potent DNA intercalation properties and efficacy as anticancer, antimicrobial, and antiviral agents. This guide details the synthesis of substituted acridones derived from p-cresidine (2-methoxy-5-methylaniline).
The protocol employs a robust two-phase strategy:
Ullmann Condensation: Coupling 2-chlorobenzoic acid with p-cresidine to form the intermediate N-(2-methoxy-5-methylphenyl)anthranilic acid.
Intramolecular Cyclization: Using Polyphosphoric Acid (PPA) to close the ring, yielding the acridone core.
Key Technical Insight: The use of p-cresidine introduces steric and electronic effects (methoxy donor, methyl steric bulk) that require precise temperature control during cyclization to prevent decomposition or rearrangement. This protocol prioritizes regioselectivity and high purity suitable for biological screening.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the construction of the diarylamine linkage followed by electrophilic aromatic substitution to close the central ring.
Mechanistic Pathway:
Nucleophilic Aromatic Substitution (
): The amino group of p-cresidine displaces the chloride of the o-chlorobenzoic acid. This is facilitated by a copper catalyst (Ullmann-Goldberg conditions) which coordinates with the halide, lowering the activation energy.
Friedel-Crafts Acylation (Cyclization): In the presence of PPA, the carboxylic acid is protonated/activated (forming an acylium-like species), which attacks the electron-rich ring of the p-cresidine moiety. The position ortho to the amine (position 6 on the original aniline ring) is the exclusive site of cyclization due to the blocking groups at positions 2 and 5.
Visualizing the Reaction Scheme
Caption: Reaction pathway from precursors to the final acridone scaffold, highlighting the intermediate isolation and critical mechanistic steps.
Experimental Protocols
Phase 1: Ullmann Condensation (Preparation of the Intermediate)
This step synthesizes N-(2-methoxy-5-methylphenyl)anthranilic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Fenamic acids (N-phenylanthranilic acids) represent a critical scaffold in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid, Tolfenamic acid, and Flufenamic acid. Historically, these were synthesized via the Ullmann condensation, requiring harsh conditions (copper bronze, >140°C, strong bases) that often resulted in variable yields and difficult purification due to copper waste.
This guide details the Buchwald-Hartwig Amination as the superior alternative, offering milder conditions (80–110°C), broader functional group tolerance, and higher yields.
Critical Strategic Pivot: While direct coupling of free 2-halobenzoic acids is possible, it is often plagued by catalyst poisoning and solubility issues. This protocol prioritizes the Ester-Based Route (coupling alkyl 2-halobenzoates with anilines followed by hydrolysis) as the "Gold Standard" for reproducibility and scalability in drug discovery workflows.
Mechanistic Insight & Catalyst Selection
The success of the Buchwald-Hartwig amination for this specific scaffold relies on managing the steric bulk of ortho-substituted benzoates and the electronic deactivation of the aniline.
The Catalytic Cycle
The reaction proceeds through the canonical Pd(0)/Pd(II) cycle. For ortho-substituted substrates (like 2-halobenzoates), the Reductive Elimination step is often rate-determining. Sterically demanding ligands facilitate this step by relieving steric strain in the intermediate complex.
Critical Parameter Optimization
Parameter
Recommendation
Scientific Rationale
Pd Source
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ is air-stable and cost-effective. Pd₂(dba)₃ is preferred if the reaction is sensitive to the acetate counterion.
Ligand
BINAP (Standard) or BrettPhos (Advanced)
BINAP is robust for aryl bromides. BrettPhos is essential for aryl chlorides or highly hindered anilines (e.g., 2,3-dimethylaniline for Mefenamic acid) due to its exceptional ability to promote oxidative addition and reductive elimination.
Base
Cs₂CO₃
Unlike NaOtBu, Cesium Carbonate is mild enough to prevent premature hydrolysis of the ester or side reactions with sensitive functional groups, while sufficiently basic to deprotonate the aniline.
Solvent
Toluene or 1,4-Dioxane
Non-polar/moderately polar solvents minimize chelation of the Pd catalyst by the ester moiety. Toluene is preferred for ease of workup.
Substrate
Methyl/Ethyl 2-bromobenzoate
Bromides offer a better balance of reactivity and stability than iodides (which can lead to catalyst poisoning via iodide clusters) or chlorides (which require more active catalysts).
Visualization: Decision Logic & Pathway
Experimental Decision Tree
Use this workflow to select the optimal conditions based on your starting materials.
Caption: Decision tree for selecting catalyst systems based on halide leaving group and substrate sterics.
Standardized Protocol: Synthesis of Mefenamic Acid Methyl Ester
This protocol describes the coupling of Methyl 2-bromobenzoate with 2,3-dimethylaniline . This specific example is chosen because the steric hindrance of the aniline makes it a challenging "stress test" for the conditions.
Reagents & Equipment
Reaction Vessel: Oven-dried Schlenk tube or pressure vial with a magnetic stir bar.
Atmosphere: Argon or Nitrogen (strictly inert).[1]
Solvent: Anhydrous Toluene (sparged with N₂ for 15 min).
Step-by-Step Procedure
Catalyst Pre-loading:
In a glovebox or under a cone of nitrogen, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and rac-BINAP (9.3 mg, 0.015 mmol, 1.5 mol%) to the reaction vessel.
Note: For aryl chlorides, replace with Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%).
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20).
Expected Yield: 85–95% as a pale yellow oil or solid.
Hydrolysis to Free Acid (Final Step)
Dissolve the ester (1.0 mmol) in THF:MeOH:H₂O (3:1:1) (5 mL).
Add LiOH·H₂O (3.0 mmol).
Stir at 60°C for 2 hours.
Acidify with 1M HCl to pH 3.
Filter the precipitate or extract with DCM to obtain the pure Mefenamic Acid .
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst deactivation (Pd black formation).
Switch ligand to Xantphos or BrettPhos to stabilize the Pd center. Ensure strict O₂-free conditions.
Protodehalogenation (Ar-H formed)
-Hydride elimination or solvent H-abstraction.
Avoid alcohol solvents. Use Cs₂CO₃ instead of NaOtBu. Increase concentration (0.5 M).
Ester Hydrolysis during Coupling
Wet base or solvent.
Flame-dry Cs₂CO₃ under vacuum before use. Use anhydrous solvents.
Stalled Reaction
Incomplete oxidative addition (Chlorides).
Switch to BrettPhos or RuPhos . Increase temperature to 110°C. Use Dioxane as solvent.
References
Seminal Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
BrettPhos Development: Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link
Fenamic Acid Synthesis Comparison: Godwin, A., et al. (2014). "Regioselective Copper-catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry. Link
Mefenamic Acid Route: Atkinson, R. C., et al. (2000). "Process for the preparation of N-phenylanthranilic acid derivatives." Organic Process Research & Development. Link
Direct Acid Coupling (Advanced): Zhang, H., et al. (2024). "Ligated Pd-Catalyzed Aminations of Aryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ABA-2026
Abstract
Amino-benzoic acid derivatives (e.g., 4-aminobenzoic acid [PABA], 2-aminobenzoic acid [Anthranilic acid], and their esters like Benzocaine and Procaine) are critical intermediates in pharmaceutical and dye synthesis. Their purification is frequently complicated by their amphoteric nature, susceptibility to oxidative discoloration, and polymorphic behavior.[1] This guide provides a chemically grounded, step-by-step methodology for isolating these compounds with >99.5% purity, moving from bulk extraction to high-performance chromatographic refinement.
The Chemical Logic of Purification
Effective purification requires exploiting the specific physicochemical properties of the amino-benzoic scaffold. Unlike simple acids or bases, these molecules are zwitterionic (amphoteric).[1]
The Zwitterion Switch
The core purification strategy relies on pH-dependent solubility.
Implication: Purification is best achieved by dissolving impurities at extreme pH and precipitating the product at its pI.[1]
Visualization: pH-Dependent Species Distribution
The following diagram illustrates the solubility windows based on the protonation state.
Figure 1: The "Zwitterion Switch" strategy.[1] Target product precipitates at the isoelectric point (pI), while impurities remain in solution at extreme pH.
Solution: Generate a "Zeta Potential vs. pH" curve to determine the exact pI of your specific derivative.[1]
Co-elution of Isomers:
Cause: 2-ABA and 4-ABA have similar hydrophobicity.[1]
Solution: Switch to a Phenyl-Hexyl column or use a Mixed-Mode column (e.g., Primesep 100) which separates based on cation-exchange interactions + hydrophobicity.[1]
Melting Point: Sharp range (e.g., PABA: 187–189°C).[1] Broadening indicates impurities.[1]
Appearance: Pure PABA must be white/colorless.[1] Any yellow tint indicates >0.1% oxidation byproducts.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid.[1] Retrieved from [Link]
Rosbottom, I. et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.[1][6] Crystal Growth & Design.[1][6] Retrieved from [Link][1]
Kastel, R. et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.[1][8] Biomedical Chromatography.[8][9] Retrieved from [Link]
Hofmann, H. (1976). US Patent 3,931,210: Production of p-aminobenzoic acid.[1] U.S. Patent Office.[1] Retrieved from
Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Yield Optimization & Troubleshooting for N-Arylation of Anthranilic Acids
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Fenamic Acid Challenge
Welcome to the Technical Support Center. You are likely here because the synthesis of fenamic acids (e.g., Mefenamic acid, Tolfenamic acid) via the classic Ullmann condensation is underperforming.
The reaction involves the coupling of an o-halobenzoic acid with an aniline. While conceptually simple, this specific transformation faces unique thermodynamic and kinetic barriers compared to standard biaryl couplings. The ortho-carboxylic acid group creates steric bulk but also offers a critical handle for coordination—a feature we will exploit in this guide.
This support documentation moves beyond "add and stir" to the mechanistic drivers of yield, focusing on Ligand-Accelerated Catalysis (LAC) and Microwave-Assisted Synthesis (MAOS) .
Module 1: Catalyst & Ligand Architecture
Q: Why is my copper powder catalyst yielding <50% conversion?
A: You are relying on a heterogeneous surface mechanism that is easily poisoned.
In the classic Ullmann protocol (using Cu^0 powder or copper bronze), the reaction occurs on the metal surface. This suffers from two failure modes:
Surface Saturation: The active sites are rapidly blocked by insoluble byproducts or oxidation.
Sintering: High temperatures (needed for Cu^0 activation) cause catalyst agglomeration, reducing surface area.
The Fix: Switch to Homogeneous Cu(I) Catalysis.
Modern protocols utilize a Cu(I) salt (e.g., CuI, CuBr) solubilized by a bidentate ligand. This shifts the reaction from a surface phenomenon to a solution-phase catalytic cycle, lowering the activation energy barrier.
Recommended System:
Pre-catalyst: CuI (10 mol%)
Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)
Mechanism: The ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), while stabilizing the oxidative addition intermediate [1, 2].
Q: Does the carboxylic acid on the substrate act as a ligand?
A: Yes, this is the "Goldberg" Advantage.
Unlike standard aryl halide couplings, fenamic acid synthesis involves an o-halobenzoic acid. The carboxylate group (COO⁻) can coordinate to the copper center, acting as an intrinsic directing group. This is why K₂CO₃ is the preferred base—it ensures the carboxylic acid is deprotonated and ready to coordinate [3].
Module 2: Energy Input & Reaction Conditions
Q: Thermal heating takes 12+ hours. Can I accelerate this?
A: Yes. Microwave Irradiation is the gold standard for this scaffold.
Fenamic acid synthesis is highly responsive to microwave irradiation due to the polarity of the transition state. Microwave heating provides direct kinetic energy to the polar molecules, bypassing the thermal lag of oil baths.
Comparative Performance Data:
Parameter
Classic Thermal (Oil Bath)
Microwave Assisted (MWI)
Temperature
130–140°C
100–120°C
Time
6–12 Hours
10–20 Minutes
Yield (Mefenamic)
55–65%
85–92%
Solvent
DMF (High boiling, hard to remove)
Water/Ethanol or Solvent-Free
Purity
Requires recrystallization
Often filtration-ready
Data aggregated from comparative studies on mefenamic and tolfenamic acid synthesis [4, 5].
Q: Can I use water as a solvent?
A: Yes, via the "Hydrophobic Effect."
While reagents may appear insoluble in water, performing the reaction "on water" or using a surfactant (e.g., TPGS-750-M) creates high local concentrations of organic substrates in micelles. This "Green Ullmann" approach often outperforms organic solvents because the hydrophobic reactants are forced together, accelerating the rate [6].
Module 3: Troubleshooting & Diagnostics
Q: The reaction mixture turned from reddish-brown to blue/green. What happened?
A: Catalyst Death via Oxidation.
Diagnosis: Active Cu(I) species are generally yellow/red/brown. A blue or green hue indicates the formation of Cu(II) species, which are catalytically inactive for this cycle.
Root Cause: Oxygen ingress. The ligand-Cu(I) complex is sensitive to aerobic oxidation.
Solution:
Degas all solvents (sparge with Argon/Nitrogen for 15 mins).
Add a reducing agent like Sodium Ascorbate (5 mol%) to scavenge trace Cu(II) back to Cu(I).
Q: I see significant "Homocoupling" (Biaryl formation). How do I stop it?
A: Control your Nucleophile/Electrophile Ratio.
Homocoupling (Ar-Ar) competes with the desired C-N coupling.
Cause: If the aniline nucleophile is too slow to enter the cycle, two aryl halides will couple.
Solution: Use a slight excess of the aniline (1.2 – 1.5 equiv). Ensure the base (K₂CO₃) is finely ground to facilitate rapid deprotonation of the amine [7].
Visualizing the Mechanism
Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the Ligand-Accelerated pathway specific to fenamic acid synthesis.
Caption: The cycle relies on maintaining the Cu(I) state. Ligands stabilize the high-energy Cu(III) intermediate formed after oxidative addition.
Objective: Synthesis of Mefenamic Acid (High Yield Protocol)
Reagents:
o-Chlorobenzoic acid (1.0 equiv)
2,3-Dimethylaniline (1.5 equiv)
CuI (10 mol%)
L-Proline (20 mol%)
K₂CO₃ (2.0 equiv, anhydrous, finely ground)
Solvent: Water (3 mL per mmol) or DMF (1 mL per mmol)
Procedure:
Charge a microwave-safe vial with CuI, L-Proline, and K₂CO₃.
Add the solvent and stir for 5 mins under N₂ to form the catalyst-ligand complex (solution usually turns faint yellow/green).
Add o-chlorobenzoic acid and 2,3-dimethylaniline.
Seal the vessel.
Microwave Irradiation: Heat to 110°C for 15 minutes (Dynamic power mode).
Workup: Acidify the mixture with dilute HCl (pH 2–3). The fenamic acid will precipitate.
Purification: Filter the solid. Wash with water (to remove Cu salts) and cold ethanol. Recrystallize from ethanol if necessary.
Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Caption: Systematic isolation of variables (Oxidation state, Solubility, Temperature) is required to restore yield.
References
Ma, D., et al. (2001). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of the American Chemical Society. Link
Buchwald, S. L., et al. (2002). "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines." Organic Letters. Link
Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. Link
Pellón, R. F., et al. (2006).[1] "Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation." Synthetic Communications. Link[1]
Garelnabi, E. A., et al. (2022).[2] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research. Link
Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link
Technical Support Center: Copper Catalyst Integrity in Anthranilic Acid Synthesis
Topic: Troubleshooting Copper Catalyst Deactivation in Ullmann-Goldberg Amination Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scope: Synthesis of Anthranilic Acid derivatives vi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Copper Catalyst Deactivation in Ullmann-Goldberg Amination
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Scope: Synthesis of Anthranilic Acid derivatives via Cu-catalyzed amination of 2-halobenzoic acids.
Diagnostic Dashboard & Logic Flow
Before adjusting your reaction parameters, identify the specific failure mode using this logic flow. Most copper deactivation issues manifest visually or kinetically.
Figure 1: Diagnostic logic flow for identifying the root cause of catalyst deactivation based on visual and kinetic markers.
Mechanistic Deep Dive: The "Why" of Deactivation
To fix the reaction, you must understand the specific vulnerability of the Ullmann-Goldberg cycle in this context. The synthesis of anthranilic acid from 2-halobenzoic acid is unique because the substrate itself (the carboxylate) acts as a ligand.
The "Ortho-Effect" Paradox
The ortho-carboxylate group coordinates to the copper center, accelerating the oxidative addition of the aryl halide. However, this same feature is the primary source of deactivation.
The Benefit: It stabilizes the oxidative addition intermediate, allowing these reactions to proceed under milder conditions than standard aryl halides.
The Failure Mode: The resulting anthranilic acid product is a bidentate ligand. As conversion increases, the product concentration rises, out-competing your catalytic ligand (e.g., L-proline, diamines) for the copper center. This forms a thermodynamically stable, catalytically inactive Cu(II)-bis(anthranilate) complex, effectively poisoning the reaction from within.
Deactivation Pathway Diagram
Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that product inhibition (bottom right) becomes dominant as the reaction proceeds.
Symptom-Based Troubleshooting (FAQs)
Scenario A: "The reaction turned black and precipitated metal."
. This equilibrium shifts to the right when the Cu(I) species is not sufficiently stabilized by a ligand, especially in polar solvents like DMF or DMSO.
Corrective Actions:
Add/Change Ligand: If you are running "ligand-free" (relying on the carboxylate substrate), stop. Add 10-20 mol% L-proline or N,N-dimethylglycine . These amino acids form stable anionic complexes with Cu(I) that resist disproportionation.
Reduce Temperature: Disproportionation is thermally accelerated. If running at >110°C, try 80-90°C with a better ligand.
Scenario B: "The reaction never started (Induction Period)."
Diagnosis: Base Insolubility / Phase Transfer Failure.
Mechanism: Ullmann-Goldberg reactions are heterogeneous. The base (usually K₂CO₃) must dissolve slightly to deprotonate the amine/amide. Large particle size leads to a "starved" catalytic cycle.
Corrective Actions:
Grind the Base: Use finely milled K₂CO₃.
Add Additive: Add a phase transfer catalyst (e.g., PEG-400 or catalytic TBAA) to assist in solubilizing the carbonate.
Switch Base: If using K₂CO₃, switch to Cs₂CO₃ (higher solubility in DMF) or K₃PO₄.
Scenario C: "The reaction stalled at 60% conversion."
Diagnosis: Product Inhibition.[1]
Mechanism: As anthranilic acid forms, it chelates the copper more strongly than the substrate or the starting ligand, sequestering the catalyst.
Corrective Actions:
Ligand Overloading: Increase the ligand:Cu ratio from 2:1 to 4:1. This shifts the equilibrium back toward the active L-Cu species.
Protect the Product: If possible, use an ester of the 2-halobenzoic acid. The resulting anthranilate ester binds copper much more weakly than the free acid.
Acidify with 1M HCl to pH 3-4 to precipitate the free anthranilic acid product (separating it from the copper salts which remain in the aqueous phase).
Quantitative Data Summary: Ligand Efficacy
Comparison of ligand performance in preventing deactivation during the coupling of 2-bromobenzoic acid with amines (24h, 90°C).
Ligand System
Yield (%)
Catalyst State Post-Rxn
Primary Failure Mode
None (Ligand-Free)
35%
Black Precipitate
Disproportionation (Cu⁰ formation)
1,10-Phenanthroline
62%
Green Solution
Oxidation to Cu(II)
L-Proline
94%
Clear/Yellow Soln
Stable Active Species
N,N-Dimethylglycine
91%
Clear/Yellow Soln
Stable Active Species
Ethylene Glycol
45%
Mixed Precipitate
Weak binding; thermal degradation
References
Ma, D., et al. (2003). Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines. Journal of the American Chemical Society.
Key Insight: Establishes amino acids (L-proline) as superior ligands for stabilizing Cu(I) in these specific couplings.
Wolf, C., et al. (2006).[6] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.[4][6] Journal of Organic Chemistry.[4]
Key Insight: details the "ortho-effect" and regioselectivity in anthranilic acid synthesis.
Tye, J. W., et al. (2008). Copper(I)/Copper(III) Catalytic Cycles in Ullmann-Type Reactions. Accounts of Chemical Research.[5]
Key Insight: Mechanistic evidence for the disproportionation pathways and Cu(III) intermediates.[1]
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction. Journal of the American Chemical Society.
Key Insight: Analysis of induction periods and base solubility effects.[1][7]
Optimizing pH for precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Welcome to the technical support guide for optimizing the precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing the precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, experience-driven guidance to achieve optimal yield, purity, and crystal form for this N-aryl anthranilic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-induced precipitation of this compound?
The precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is governed by the pH-dependent solubility of its acidic and basic functional groups. The molecule possesses a carboxylic acid (-COOH) group and an amine (-NH-) group.
At High pH (Alkaline): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is highly polar and thus readily soluble in aqueous media.
At Low pH (Acidic): The carboxylic acid group is protonated (-COOH), making the molecule less polar. As the pH decreases, the molecule becomes predominantly neutral (zwitterionic) and its solubility in water decreases significantly, leading to precipitation.
This relationship is described by the Henderson-Hasselbalch equation, which links pH, the acid dissociation constant (pKa), and the ratio of the ionized to the non-ionized form of the molecule.[1][2][3] Precipitation is most effective when the pH of the solution is adjusted to a point where the non-ionized, least soluble form of the molecule is maximized.
Q2: Why is determining the optimal precipitation pH so critical?
Optimizing the precipitation pH is essential for several reasons that directly impact the quality and viability of your final product:[4][5]
Maximizing Yield: A carefully selected pH ensures the maximum amount of the compound precipitates out of the solution, directly impacting the economic viability of the process.
Ensuring Purity: The pH can selectively precipitate the target compound while leaving pH-sensitive impurities in the solution. Incorrect pH can lead to the co-precipitation of unwanted side-products or starting materials.
Controlling Crystal Form (Polymorphism): The final pH, rate of pH change, and temperature can influence the crystal habit and polymorphic form of the active pharmaceutical ingredient (API).[5] This is critical as different polymorphs can have different stabilities, dissolution rates, and bioavailability.[6][7]
Improving Downstream Processing: Well-defined, crystalline particles are easier to filter, wash, and dry compared to amorphous or oily precipitates, streamlining the entire manufacturing process.[5]
Q3: What is the pKa of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and how does it guide the precipitation pH?
Anthranilic Acid (2-aminobenzoic acid): This parent structure has two pKa values: ~2.17 for the amino group and ~4.85 for the carboxyl group.[8]
Substituent Effects: The N-aryl substitution will influence these values.
The most relevant pKa for precipitation is that of the carboxylic acid group. For similar fenamate drugs, this value typically falls in the range of 4-5.[9] The optimal pH for precipitation will generally be at or slightly below the pKa of the carboxylic acid, as this is the point where the compound is approximately 50% ionized and 50% non-ionized, and further acidification will shift the equilibrium towards the insoluble neutral form.[1][2]
Crucially, an empirical determination is necessary for your specific solvent system. The following sections provide a detailed protocol for this determination.
This section provides a systematic workflow to empirically determine the ideal pH for precipitating your target compound.
Workflow Overview
Caption: Workflow for Empirical pH Optimization.
Step-by-Step Protocol
Prepare a Stock Solution:
Dissolve a precisely weighed amount of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid in a suitable volume of aqueous base (e.g., 0.1 M NaOH) to ensure complete dissolution into its soluble salt form. The initial pH should be > 8.
If necessary, a co-solvent like ethanol or DMSO can be used, but minimize its volume as it will affect the final solubility.
Set up pH Screening:
Aliquot equal volumes of the stock solution into a series of vessels (e.g., 10 vials).
While stirring consistently, slowly add a dilute acid (e.g., 0.5 M HCl) to each vial to adjust the pH to a specific target. Create a pH gradient across your vials, for example: pH 6.0, 5.5, 5.0, 4.8, 4.6, 4.4, 4.2, 4.0, 3.5, 3.0.
Equilibrate and Precipitate:
Seal the vials and allow them to equilibrate under constant stirring at a controlled temperature (e.g., room temperature or cooled) for a set period (e.g., 2-4 hours, or overnight). Temperature control is crucial as solubility is temperature-dependent.[10][11][12]
Isolate and Analyze:
Filter the precipitate from each vial using a pre-weighed filter paper.
Wash the collected solid with a small amount of deionized water to remove any soluble impurities.
Dry the solid under a vacuum to a constant weight.
Calculate the yield for each pH point.
Analyze the purity of the precipitate (e.g., via HPLC) and characterize its physical form (e.g., via microscopy).
Data Interpretation
Summarize your results in a table to easily identify the optimal pH range.
Target pH
Precipitate Weight (mg)
Yield (%)
Purity (%)
Observations (e.g., Crystalline, Amorphous)
6.0
5
5%
99.5%
Fine powder
5.5
25
25%
99.6%
Fine powder
5.0
78
78%
99.7%
Crystalline solid
4.8
92
92%
99.8%
Crystalline solid
4.6
97
97%
99.8%
Well-formed crystals
4.4
98
98%
99.7%
Well-formed crystals
4.2
98
98%
99.5%
Crystals, slight clumping
4.0
98
98%
99.1%
Potential co-precipitation of impurities
3.5
99
99%
98.2%
Impurities detected
3.0
99
99%
97.5%
Impurities detected
From this hypothetical data, the optimal pH range for achieving high yield and purity is pH 4.4-4.6 .
Troubleshooting Guide
Q: My precipitation yield is consistently low. What's going wrong?
Cause 1: Incorrect pH Target. You may not be reaching a low enough pH to fully neutralize the carboxylic acid.
Solution: Re-run the pH screening experiment and extend the range to a lower pH (e.g., down to 2.5). Ensure your pH meter is properly calibrated.
Cause 2: Insufficient Equilibration Time. Precipitation, especially crystallization, is not instantaneous.
Solution: Increase the stirring/equilibration time after pH adjustment. An overnight stir is often beneficial.
Cause 3: Temperature is too High. Solubility generally increases with temperature.[10]
Solution: Perform the precipitation at a lower temperature (e.g., 0-5 °C) to decrease the solubility of the neutral compound and drive precipitation.[11][13]
Q: The precipitate is oily, sticky, or amorphous, not a filterable crystal. How can I fix this?
This is a common issue related to the kinetics of precipitation. Oiling out occurs when nucleation is too rapid, not allowing for ordered crystal growth.
Cause 1: Rate of pH Change is Too Fast. Rapidly adding acid causes a sudden, high degree of supersaturation, favoring amorphous precipitation over crystallization.[14]
Solution: Add the acid dropwise or via a syringe pump over a longer period (e.g., 30-60 minutes). This maintains a lower level of supersaturation, promoting controlled crystal growth.
Cause 2: Poor Agitation. Inadequate mixing can create localized areas of high supersaturation where the acid is introduced.
Solution: Ensure vigorous and efficient stirring throughout the acid addition process.
Cause 3: Solvent System. The presence of organic co-solvents can sometimes promote oiling out.
Solution: If possible, reduce the amount of co-solvent. Alternatively, consider adding "anti-solvent" (a solvent in which the compound is insoluble) slowly along with the pH adjustment.[15]
Q: The purity of my final product is lower than expected. What are the likely causes?
Cause 1: pH Overshoot. Adjusting the pH too far into the acidic range can cause acidic impurities to co-precipitate.
Solution: Narrow in on the optimal pH range identified in your screening. A precise, controlled addition of acid is critical.
Cause 2: Insufficient Washing. Soluble impurities can remain trapped in the wet filter cake.
Solution: After filtration, wash the cake with an appropriate solvent. Start with cold deionized water. If the compound has some solubility, a water/anti-solvent mixture at the optimal precipitation pH can be an effective wash liquid.
Cause 3: Occlusion. Impurities can become trapped within the crystal lattice during rapid crystal growth.
Solution: Slow down the rate of precipitation (see previous question). A slower crystallization process results in more perfect, purer crystals.
Technical Support Center: Optimizing Amide Coupling of p-Cresidine and Chlorobenzoic Acid
Introduction This guide addresses the technical challenges in synthesizing amides from -cresidine (2-methoxy-5-methylaniline) and chlorobenzoic acid . This coupling presents a specific dichotomy: The Nucleophile ( -Cresi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This guide addresses the technical challenges in synthesizing amides from
-cresidine (2-methoxy-5-methylaniline) and chlorobenzoic acid .
This coupling presents a specific dichotomy:
The Nucleophile (
-Cresidine): Highly electron-rich due to the methoxy and methyl groups. While this increases nucleophilicity, it makes the substrate prone to oxidative degradation (tar formation) and di-acylation .
The Electrophile (Chlorobenzoic Acid): The electron-withdrawing chlorine atom deactivates the aromatic ring, but if located at the ortho position (2-chlorobenzoic acid), it introduces significant steric hindrance, slowing the activation step.
The following protocols prioritize purity over speed , utilizing self-validating checkpoints to minimize the three primary side reactions: Hydrolysis , Aniline Oxidation , and Imide Formation .
Module 1: Reagent Integrity & Safety
CRITICAL SAFETY NOTICE:
-Cresidine is classified as "Reasonably Anticipated to be a Human Carcinogen" [1]. All handling must occur in a chemically resistant glovebox or a high-performance fume hood.
The "Hidden" Variable: Aniline Oxidation
Commercial
-cresidine often arrives as a brown or purple solid due to air oxidation. Using oxidized starting material acts as a catalyst for further radical decomposition during the coupling.
Protocol 1.1: Purification of p-Cresidine
Diagnosis: If your
-cresidine is not a white or off-white crystalline solid, it must be purified.
Method: Recrystallization from Ethanol/Water (9:1) or sublimation (for small scales).[1]
Storage: Store under Argon at 4°C.
Module 2: The Activation Step (Acid Chloride Formation)
Direct coupling using carbodiimides (EDC/DCC) can be sluggish with sterically hindered chlorobenzoic acids. The Acid Chloride method (via Thionyl Chloride,
) is recommended for robustness, provided moisture is rigorously excluded.
Pathway Visualization
Figure 1: Reaction pathway highlighting critical divergence points where side reactions occur.
Troubleshooting the Activation
Issue: Incomplete conversion to Acid Chloride.
Symptom: Low yield in the final step; recovery of starting chlorobenzoic acid.
Root Cause: Chlorobenzoic acids (especially 2-chloro) are sterically hindered and electron-poor. Thionyl chloride alone may not be sufficient.
Solution: Use DMF Catalysis (Vilsmeier-Haack intermediate) . Add 2-3 drops of anhydrous DMF to the
reaction. This forms a highly reactive chloro-iminium species that rapidly converts the carboxylic acid [2].
Module 3: The Coupling Reaction
Minimizing Side Reactions
1. Preventing Hydrolysis (The "Wet Solvent" Effect)
The acid chloride intermediate is moisture-sensitive. Even trace water in your solvent (DCM, THF, or Toluene) will revert it to the unreactive acid.
Fix: Use anhydrous solvents (water content <50 ppm).
Checkpoint: If using Schotten-Baumann conditions (biphasic water/DCM), ensure the amine is dissolved in the organic phase before adding the acid chloride dropwise to minimize hydrolysis competition.
2. Preventing Di-acylation (Imide Formation)
Because
-cresidine is electron-rich, the resulting amide is still somewhat nucleophilic. If excess acid chloride is present, it can attack the amide nitrogen again, forming an Imide .
Stoichiometry: Use a strictly controlled ratio: 1.0 eq Amine : 1.05 eq Acid Chloride . Do not use large excesses of acid chloride.[2]
Temperature: Keep the addition at 0°C . High temperatures favor the kinetic product (imide) over the thermodynamic product (amide) in some cases.
3. Preventing Oxidation (The "Black Tar" Effect)
Atmosphere: Run the reaction under a nitrogen or argon blanket.
Base Selection: Use Pyridine or Triethylamine (TEA) as an acid scavenger. Pyridine is preferred for acid chloride couplings as it forms an intermediate acyl-pyridinium salt, which is a milder acylating agent than the free acid chloride, reducing "hot spots" that lead to tars [3].
Module 4: Troubleshooting & FAQs
Diagnostic Matrix
Symptom
Probable Cause
Corrective Action
Product is purple/black
Oxidation of -cresidine.
Recrystallize starting amine; use atmosphere; add trace sodium metabisulfite during workup.
Low Yield + White Precipitate
Hydrolysis of Acid Chloride.
Dry solvents (molecular sieves); ensure glassware is oven-dried.
Spot on TLC with higher
Di-acylation (Imide).
Reduce Acid Chloride equivalents to 1.0-1.05; lower reaction temperature to 0°C.
Starting Acid Recovered
Incomplete Activation.
Add DMF catalyst during step; reflux longer (2-3 hrs).
Violent Exotherm
Uncontrolled Addition.
Dilute Acid Chloride in DCM; add dropwise over 30 mins at 0°C.
Decision Tree for Optimization
Figure 2: Step-by-step logic for diagnosing reaction failures.
References
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Available at: [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section 3.4: Amides).
Vogt, P. F., & Gerulis, J. J. (2005).[3] Amines, Aromatic.[3][4][] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Selection for High-Purity N-Aryl Anthranilic Acid Synthesis
Topic: Solvent Selection & Process Optimization for N-Aryl Anthranilic Acid (Fenamic Acid) Synthesis
Audience: Pharmaceutical Process Chemists, R&D Scientists
Content Type: Technical Guide, Troubleshooting, and FAQs
Introduction: The Critical Role of Solvents in N-Arylation
In the synthesis of N-aryl anthranilic acids (precursors to NSAIDs like Mefenamic, Flufenamic, and Tolfenamic acid), solvent selection is not merely about solubility—it is the primary determinant of reaction kinetics, catalyst stability, and, most importantly, impurity profiles .
While traditional Ullmann condensations rely on high-boiling polar aprotic solvents (DMF, DMSO) to drive the reaction at high temperatures (>140°C), these often lead to difficult workups and thermal decomposition products (tars). Modern approaches, including ligand-accelerated Ullmann and Buchwald-Hartwig aminations, allow for milder solvents (Toluene, 2-MeTHF, Water/Alcohol mixtures), which are crucial for achieving high purity (>99.5%) required for pharmaceutical applications.
Module 1: Solvent Selection Matrix
This matrix correlates solvent properties with reaction mechanism (Ullmann vs. Buchwald) and downstream processing impact.
Solvent Class
Examples
Recommended For
Technical Pros
Technical Cons
Polar Aprotic
DMF, DMSO, NMP
Classical Ullmann (Cu-mediated)
High boiling point allows activation energy barrier crossing; excellent solubility of carboxylate salts.
High Risk: Difficult to remove (high bp); promotes thermal degradation/tarring; potential carcinogenicity (DMF).
Non-Polar / Aromatic
Toluene, Xylene
Buchwald-Hartwig (Pd-catalyzed)
Inert to Pd catalysts; forms azeotropes with water (easy drying); easy removal by evaporation.
Poor solubility of anthranilic acid salts (requires phase transfer catalysts or specific bases like Cs₂CO₃).
Protic / Alcohols
n-Amyl alcohol, t-BuOH, Ethanol
Green Ullmann / Buchwald
High Purity Choice: Promotes crystallization upon cooling; reduces thermal oxidation compared to basic water.
Limited temperature range (unless pressurized); can compete as nucleophiles (ether formation) if not hindered.
Oxidation Risk: Basic aqueous solutions of anthranilates oxidize rapidly to colored impurities (brown/black tars).[1]
Module 2: Technical Deep Dive & Troubleshooting (Q&A)
Category A: Reaction Performance & Kinetics
Q1: I am using the Ullmann method in water (Green Chemistry), but my yield is low and the product is dark brown. Why?Diagnosis: This is a classic issue of oxidative polymerization .
The Science: Anthranilic acid derivatives are electron-rich anilines. In basic aqueous media (required for the Ullmann reaction) at high temperatures, they are highly susceptible to oxidation by dissolved oxygen, forming azo-dimers and phenazine-like tars.
Solution:
Degassing: You must rigorously degas the solvent (sparge with Argon/N₂ for 30 mins) before adding the catalyst.
Cosolvent Switch: Switch to a water/alcohol mixture (e.g., Water:Isopropanol 4:1). The alcohol acts as a radical scavenger and reduces the solubility of the oxidative by-products, keeping them in the mother liquor during filtration.
Reference: Microwave-Promoted synthesis of novel N-Arylanthranilic acids, SciELO [1].
Q2: In Buchwald-Hartwig coupling using Toluene, my anthranilic acid starting material is not dissolving. How does this affect purity?Diagnosis: Heterogeneous reaction mixtures often lead to stalling and variable kinetics.
The Science: Anthranilic acid exists as a potassium/cesium salt in the presence of the base. These salts are insoluble in pure toluene, leading to a "slurry" reaction.
Solution:
Phase Transfer: Add a small amount of water (biphasic system) or a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to shuttle the anthranilate anion into the organic phase.
Solvent Switch: Use t-Amyl alcohol or Dioxane . These dissolve the coordinate base-salt complexes better than toluene while maintaining compatibility with Palladium catalysts.
Category B: Impurity & Purification[1][2]
Q3: I have residual DMF in my final product even after rotary evaporation. How do I remove it without recrystallizing?Diagnosis: DMF binds tightly to carboxylic acids via hydrogen bonding.
The Science: High vacuum evaporation often fails to break the solvent-solute H-bonds.
Solution:The Aqueous Crash Protocol.
Dilute the reaction mixture with water (5x volume).
Adjust pH to 4-5 with dilute HCl (precipitating the free acid).
Filter and wash copiously with water.
Critical Step: Slurry the wet cake in Ethanol or Methanol and reflux briefly, then cool. This "solvent swap" displaces trapped DMF with a volatile alcohol, which is easily removed in the drying oven.
Q4: My product has a persistent blue/green tint. Is this copper contamination?Diagnosis: Yes, residual Copper(II) species from the Ullmann catalyst.
The Science: Copper carboxylates are stable and can co-crystallize with the product.
Solution:
Chelating Wash: Wash the organic layer (or solid filter cake) with a 5% aqueous solution of EDTA or Ammonia .
Sulfide Precipitation (Aggressive): If purity is critical for biology, treat the crude solution with Na₂S (forms insoluble CuS) and filter through Celite before final crystallization. Note: This generates toxic H₂S gas; perform in a fume hood. [2]
Module 3: Visualized Workflows
Diagram 1: Mechanistic Solvent Influence
This diagram illustrates how solvent choice dictates the reaction pathway and dominant side-reactions.
Caption: Solvent influence on reaction pathways. Polar aprotic solvents enable high temperatures but risk thermal oxidation (tars). Milder solvents require ligands but minimize degradation.
Diagram 2: High-Purity Purification Decision Tree
A logical flow for working up the reaction to ensure removal of catalyst and solvent residues.
Caption: Purification workflow prioritizing catalyst removal (EDTA/Cysteine wash) and solvent exchange (Ethanol recrystallization) to achieve pharmaceutical-grade purity.
Experimental Protocol: Optimized Green Ullmann
Objective: Synthesis of N-phenylanthranilic acid with minimized impurity formation.
Reagents:
2-Chlorobenzoic acid (1.0 eq)
Aniline (1.2 eq)
Cu powder (0.1 eq) or CuI (0.05 eq)
K₂CO₃ (2.0 eq)
Solvent: Water:Isopropanol (4:1 v/v)
Procedure:
Step 1 (Degassing): Combine solvent, base, and aryl halide in the flask. Spurge with Nitrogen for 20 minutes. Crucial for preventing tar formation.
Step 2 (Reaction): Add Aniline and Copper catalyst. Heat to reflux (approx. 90-100°C) for 8-12 hours.
Step 3 (Workup): Cool to room temperature. Filter off unreacted Copper/inorganic salts.
Step 4 (Precipitation): Acidify filtrate with 2M HCl to pH 4. The product will precipitate as a light tan solid.
Step 5 (Purification): Recrystallize from 95% Ethanol . Dissolve hot, treat with activated charcoal (to remove trace tars), filter hot, and cool slowly.
References
Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. Available at: [Link]
Purifying anthranilic acid. ScienceMadness Discussion on Purification. Available at: [Link]
Buchwald-Hartwig Amination. LibreTexts Chemistry. Available at: [Link]
Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. Available at: [Link]
Technical Support Center: p-Cresidine Removal Protocols
Topic: Removal of Unreacted p-Cresidine (2-Methoxy-5-methylaniline) Target Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts Safety Alert: p-Cresidine is Reasonably Anticipated to be a Human Carcinogen (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted p-Cresidine (2-Methoxy-5-methylaniline)
Target Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts
Safety Alert: p-Cresidine is Reasonably Anticipated to be a Human Carcinogen (NTP). All procedures below must be performed in a fume hood with appropriate PPE (double nitrile gloves, lab coat, safety glasses).
Introduction: The Challenge of Aniline Impurities
p-Cresidine (
) is a lipophilic aniline derivative commonly used as a building block in azo dye and pharmaceutical synthesis. Its removal is critical due to strict genotoxic impurity (GTI) regulations. While its basicity allows for acid extraction, its lipophilicity (LogP ~1.7) often leads to "bleed" into organic phases during standard workups, requiring a multi-tiered purification strategy.
Module 1: Bulk Removal (Liquid-Liquid Extraction)
The Logic:
As an aniline derivative, p-cresidine is a weak base. By lowering the pH of the aqueous phase significantly below its
(typically to pH < 2), we force the equilibrium toward the protonated, water-soluble anilinium salt.
Protocol:
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are preferred).
Acid Wash: Wash the organic phase 3 times with 1M HCl .
Ratio: Use a 1:1 volume ratio of Organic:Aqueous.
Verification: Check the pH of the aqueous layer.[1] It must remain acidic (pH < 2) after mixing.
Brine Wash: Wash the organic layer once with saturated NaCl to break potential emulsions and remove residual acid.
Drying: Dry over anhydrous
and concentrate.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Impurity persists after HCl wash
pH was not low enough.
Increase acid concentration to 2M HCl or increase the number of washes.
Emulsion forms
Similar densities/surfactant effect.
Add solid NaCl to the mixture or filter through a pad of Celite.
Product is lost
Product is also basic.
STOP. Do not use acid extraction. Proceed immediately to Module 2 (Scavenging).
Visual Workflow (LLE Logic):
Figure 1: Mechanism of acid-base extraction for aniline removal. The protonation step renders the lipophilic impurity water-soluble.
The Logic:
When acid extraction is insufficient (e.g., trace residues remain) or impossible (e.g., the product is acid-sensitive), solid-supported scavengers are the industry standard. These are polymer resins functionalized with electrophiles that covalently bind the nucleophilic amine (p-cresidine), allowing it to be removed via simple filtration.
Isocyanate Resins: Forms a stable urea linkage. Irreversible covalent binding.
Protocol:
Resin Selection: Calculate the molar excess of the impurity (typically assume 10-20% if unknown). Use 3-5 equivalents of resin relative to the impurity.
Incubation: Add the resin to the reaction solution.
Agitation: Stir or shake at room temperature for 1-4 hours. Do not use magnetic stir bars with fragile silica-based scavengers (use overhead stirring or orbital shakers).
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
Rinse: Wash the resin cake with the reaction solvent to recover any entrained product.
Troubleshooting Guide:
Question
Answer
"Which resin is faster?"
SCX (Ionic) is generally faster (mins) than Isocyanate (hours), but Isocyanate is irreversible.
"My product is also an amine."
Use Isocyanate resin . It reacts much faster with the sterically unhindered primary amine of p-cresidine than with secondary/tertiary amines or bulky product amines.
"The resin isn't working."
Check the solvent. Scavengers require the resin to swell. DCM, THF, and DMF are excellent; Water and Methanol are poor for polystyrene-based resins.
Visual Workflow (Scavenging):
Figure 2: Chemoselective scavenging workflow using electrophilic resins to trap nucleophilic impurities.
Module 3: Analytical Verification
The Logic:
You cannot rely on visual inspection. p-Cresidine is often brown/red due to oxidation, but trace amounts may be invisible.
Technical Support Center: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
The following Technical Support Guide is designed for researchers and drug development professionals working with 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid . This compound belongs to the N-phenylanthranilic acid (F...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid .
This compound belongs to the N-phenylanthranilic acid (Fenamate) class of non-steroidal anti-inflammatory drug (NSAID) scaffolds. Due to the limited specific literature on this exact analog, the stability profiles and protocols provided here are synthesized from authoritative data on structural homologs (Mefenamic acid, Tolfenamic acid) and fundamental fenamate chemistry.
Chemical Identity & Physical Properties Dashboard
Property
Specification / Detail
Chemical Name
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Structural Class
N-Phenylanthranilic acid (Fenamate derivative)
Molecular Formula
C₁₅H₁₅NO₃
Molecular Weight
257.29 g/mol
Predicted Melting Point
170°C – 185°C (Based on Fenamate analogs; often melts with decomposition)
Solubility
Soluble in DMSO, DMF, Ethanol; Practically insoluble in Water.
Appearance
White to off-white or pale yellow crystalline powder.
CAS (Analog Ref)
Structure is homologous to Mefenamic Acid (CAS 61-68-7)
Thermal Stability Troubleshooting (FAQs)
Q1: I observe two endothermic peaks in my DSC trace. Is my sample impure?
Diagnosis: Not necessarily. This behavior is characteristic of Polymorphism , a known phenomenon in fenamate derivatives.
Explanation: Fenamates often exist in enantiotropic polymorphic forms (e.g., Form I and Form II).[1]
Peak 1 (Lower Temp): Likely the solid-solid transition from a metastable form to a stable form, or the melting of the metastable polymorph.
Peak 2 (Higher Temp): The melting point of the stable polymorph.
Action: Verify if the first peak is a phase transition by performing a Heat-Cool-Heat cycle in DSC. If the first peak disappears in the second heating cycle, it confirms a polymorphic transition rather than an impurity.
Q2: My sample turns yellow/brown upon heating near the melting point. What is happening?
Diagnosis: You are observing Thermal Degradation (Oxidation & Cyclization) .
Mechanism: At temperatures near or above the melting point (>170°C), this compound is susceptible to:
Decarboxylation: Loss of CO₂ to form the corresponding diphenylamine derivative.
Acridone Formation: Intramolecular cyclization (condensation) between the carboxylic acid and the phenyl ring, releasing water.
Oxidation: The secondary amine (-NH-) is sensitive to air oxidation at high temperatures, leading to colored quinoid species.
Recommendation: Conduct melting point determination in a sealed capillary under inert gas (Nitrogen/Argon) to differentiate melting from oxidative degradation.
Q3: What is the maximum safe drying temperature for this compound?
Recommendation:40°C – 60°C under vacuum.
Reasoning: While the melting point is high, prolonged exposure to temperatures >80°C can accelerate surface oxidation and slow decarboxylation over time. Vacuum drying minimizes oxidative stress.
Q4: TGA shows weight loss before the melting point. Is this solvent entrapment?
Diagnosis: It depends on the % weight loss.
Scenario A (< 1% loss): Likely residual surface moisture.
Scenario B (Stepwise loss ~5-15%): Likely Solvates . Fenamates readily form solvates with alcohols (Ethanol, Methanol) or DMF.
Scenario C (Continuous drift): If observed >150°C, this is the onset of Decarboxylation .
Action: Run a TGA-IR or simply check the NMR of the dried sample to confirm the presence of lattice solvents.
Mechanistic Insight: Degradation Pathways
Understanding the degradation logic is crucial for interpreting stability data. The two primary thermal failure modes for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid are Decarboxylation and Acridone Cyclization .
Pathway Visualization
Figure 1: Primary thermal degradation pathways. Path A (Decarboxylation) is dominant at high temperatures. Path B (Cyclization) often requires acidic conditions or extreme heat.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Use this to determine melting point and purity.
Sample Prep: Weigh 2–4 mg of sample into an aluminum pan.
Sealing: Crimp the lid (non-hermetic is usually fine, but hermetic prevents sublimation).
Atmosphere: Purge with Nitrogen at 50 mL/min.
Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .
Analysis:
Look for a sharp endotherm (Melting).
Pass Criteria: Single sharp peak >160°C.
Fail Criteria: Broad peak or split peaks (indicates solvates or mixed polymorphs).
Technical Support Center: Controlling Decarboxylation in High-Temperature Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability of Carboxylic Acids & Derivatives The Decarboxylation Dilemma: Diagnostic & Triage Welcome to the High-Temperature...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Thermal Stability of Carboxylic Acids & Derivatives
The Decarboxylation Dilemma: Diagnostic & Triage
Welcome to the High-Temperature Synthesis Support Center. If you are here, you are likely observing gas evolution (
), pressure spikes, or loss of carboxyl functionality during your reaction.
Decarboxylation is rarely random; it is driven by specific structural motifs and thermodynamic opportunities. Before applying a fix, you must diagnose the mechanism of failure .
Triage Protocol: Identify Your Risk Profile
Use the following logic flow to determine if your substrate is inherently unstable or if your conditions are inducing degradation.
Figure 1: Diagnostic logic for assessing decarboxylation risk based on substrate structure and reaction environment.
Module A: Chemical Control Strategies (Batch)
If you are constrained to batch synthesis, you must chemically disable the decarboxylation mechanism.
Strategy A1: The "Salt Bridge" Blockade
Best for: Beta-keto acids, Malonic acid derivatives.
The Science: Thermal decarboxylation of beta-keto acids proceeds through a 6-membered cyclic transition state which requires an acidic proton on the carboxyl group to hydrogen bond with the beta-carbonyl oxygen.
Solution: Remove the proton. Converting the acid to its carboxylate salt (Li+, Na+, K+) eliminates the hydrogen required for the transition state, raising the activation energy (
) significantly.
Protocol: In-Situ Salt Formation
Stoichiometry: Calculate 1.05 equivalents of a non-nucleophilic base (e.g., DBU,
-BuOK, or ).
Solvent: Use a polar aprotic solvent (DMF, DMSO, NMP) to solvate the cation, leaving the "naked" carboxylate anion.
Note: While naked anions are reactive nucleophiles (good for
), they are thermally stable against unimolecular decarboxylation compared to the free acid.
Execution:
Dissolve substrate in solvent at ambient temperature.
Add base and stir for 15 minutes (gas evolution should be zero).
Proceed to high-temperature step only after salt formation is complete.
Strategy A2: Solvent Tuning
Best for: Heteroaromatic acids (e.g., Indole-carboxylic acids).
The Science: In zwitterionic mechanisms (common in heteroaromatics), the proton moves to the ring, creating a positive charge that stabilizes the leaving
.
Solution: Avoid acidic media. Use High Ionic Strength media or Buffered systems.
Data: Comparative stability of Trichloroacetic Acid (Model Substrate) in various solvents.
Solvent Type
Solvent Example
Relative Decarboxylation Rate
Mechanism Note
Non-Polar
Toluene
High
Stabilizes cyclic TS (Intramolecular H-bond).
Protic
Water / Alcohols
Medium
H-bonding competes with cyclic TS, but can shuttle protons.
Polar Aprotic
DMSO / DMF
Low (as Salt)
Destabilizes cyclic TS; best for carboxylate salts.
Module B: Engineering Control (Flow Chemistry)
When chemical modification is impossible (e.g., the acid is the reactive species), you must outrun the decomposition kinetics using Flash Chemistry .
Strategy B1: Kinetic Residence Time Optimization
The Concept: Decarboxylation is a time-dependent unimolecular decay (
). Your desired reaction (e.g., Amidation, ) is bimolecular.
By increasing Temperature (
) significantly, you increase both rates.
However, in a continuous flow reactor, you can reduce the Residence Time (
) to milliseconds.
Goal:
within the window of .
Experimental Workflow: The "Flash" Protocol
Figure 2: Continuous flow setup for high-temperature "Flash" synthesis to outrun decarboxylation kinetics.
Step-by-Step Guide:
Pressurization: Install a Back Pressure Regulator (BPR) rated for 250 psi (17 bar). This keeps solvents liquid well above their boiling points.
Superheating: Set reactor temperature to 140°C–180°C (far above standard batch reflux).
Quench: The output must immediately pass through a heat exchanger (0°C) to freeze the kinetics before collection.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a solvent to prevent decarboxylation?A: It depends. For free acids, DMSO can sometimes accelerate decarboxylation because it is a hydrogen-bond acceptor, potentially lowering the energy of the transition state or stabilizing the zwitterion. However, if you form the carboxylate salt first (using NaH or
), DMSO is excellent because it solvates the cation and leaves the carboxylate anion "naked" and stable against thermal decomposition (but highly reactive for ).
Q: My reaction requires a metal catalyst (Cu/Pd), but it's causing decarboxylation. What now?A: This is "Protodecarboxylation." Transition metals can insert into the C-COOH bond.
Fix 1: Switch to a milder catalyst system (e.g., lower catalyst loading).
Fix 2: Use a bulky ligand (e.g., BrettPhos) that sterically hinders the metal from approaching the carboxylate.
Fix 3: Add a sacrificial chelator if the metal is an impurity.
Q: Does pressure affect decarboxylation?A: Yes. According to Le Chatelier's principle, decarboxylation (
, gas generation) is disfavored at high hydrostatic pressures. Conducting the reaction in a sealed Q-Tube or Autoclave at >20 bar can shift the equilibrium back toward the acid, although kinetic stabilization (Flow) is usually more effective.
References
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. Link (Discusses mechanism of beta-keto acid instability).
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Foundational text on high-T/high-pressure kinetics).
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link (Authoritative source on Flash Chemistry and residence time control).
Li, J., et al. (2018). Decarboxylation of Carboxylic Acids: A New Perspective. Asian Journal of Organic Chemistry. Link (Review of catalytic and thermal mechanisms).
Clark, J. H. (1980). Fluoride Ion as a Base in Organic Synthesis. Chemical Reviews. Link (Details the stability of carboxylate anions in aprotic media).
Technical Support Center: Advanced Catalysis for the Synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid, a key intermediate in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While the tra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid, a key intermediate in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While the traditional Ullmann condensation using stoichiometric copper has been a historical method for this C-N bond formation, modern synthetic demands for higher efficiency, milder conditions, and broader functional group tolerance necessitate the exploration of advanced catalytic systems.[3][4][5]
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of alternative catalysts, detailed troubleshooting for common experimental issues, and step-by-step protocols grounded in established literature.
Frequently Asked Questions: Selecting the Optimal Catalytic System
This section addresses common questions researchers face when moving beyond traditional copper-based synthesis for diarylamines.
Q1: What are the primary, modern alternatives to high-temperature copper catalysis for this synthesis?
The synthesis of N-aryl anthranilic acids has been revolutionized by transition-metal catalysis. The primary alternatives to the classic Ullmann reaction, which often required harsh conditions and high catalyst loading, are predominantly palladium-catalyzed systems.[3][4] Additionally, modern ligand-accelerated copper systems, as well as emerging nickel and iron catalysts, offer viable and often more economical alternatives.[6][7] More recently, photoredox and dual catalysis methods are providing metal-free pathways.[8][9][10][11]
Table 1: Comparison of Alternative Catalytic Systems
Catalyst System
Key Advantages
Typical Conditions
Common Ligands
Key Considerations
Palladium
High efficiency, broad substrate scope, low catalyst loading, well-understood mechanism.[6][12]
An emerging field; may require more optimization for specific substrates.
Photoredox
Metal-free, operates at ambient temperature, highly sustainable.[8][9][19]
Visible light irradiation, often with a dual catalyst system.[8]
Organic dyes, iridium or ruthenium complexes.
Requires specialized photoreactor setup; scope is still being actively explored.
Q2: I want to use a Palladium-based catalyst. What is the general approach and why is the ligand so important?
The Palladium-catalyzed Buchwald-Hartwig amination is arguably the most robust and widely adopted method for this transformation.[10][11] The reaction couples an aryl halide (or triflate) with an amine.
The Causality Behind Ligand Choice: The ligand is not merely an additive; it is fundamental to the catalyst's function. In the catalytic cycle, the ligand stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl halide, and critically, promotes the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[17][20] Bulky and electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have proven highly effective because they accelerate the rate-limiting reductive elimination step, especially for sterically hindered or electronically challenging substrates like secondary amines.[13][21]
A general starting protocol for a Buchwald-Hartwig reaction is provided in the "Protocols" section below.
Q3: My budget is a concern. Are modern, ligand-accelerated copper systems a reliable alternative to Palladium?
Absolutely. While classic Ullmann reactions were often stoichiometric in copper and required temperatures >200 °C, modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a carefully chosen ligand.[15][22] This approach, often called a modified Ullmann or Ullmann-Goldberg reaction, significantly lowers the reaction temperature and improves yields.[14][15]
The Role of the Ligand in Copper Catalysis: Ligands such as N-methylglycine, L-proline, or 1,10-phenanthroline solubilize the copper salt and facilitate the formation of the active Cu(I) catalytic species, making the reaction conditions much milder than ligand-free systems.[6][15] For the synthesis of N-alkylanthranilic acids, a CuI/rac-BINOL system has been shown to be effective even at room temperature.[16] These systems are an excellent choice for cost-effective, large-scale synthesis.
Troubleshooting Guide: Common Experimental Issues
Q: My reaction has stalled or shows very low yield. What are the first things to check?
A: Low conversion is a common issue that can typically be traced to one of five key areas:
Catalyst Inactivity: The active catalytic species for both copper and palladium is often Cu(I) or Pd(0), respectively.[15] Ensure you are using a fresh, high-purity catalyst. For palladium, using a pre-formed "precatalyst" can provide more reliable results than generating the active species in situ. If your CuI is old or discolored, its activity may be compromised.[23]
Inappropriate Ligand: The ligand must match the substrates. If coupling a sterically demanding amine, a bulky ligand is often required.[13] If your initial choice is not working, screening a small panel of different ligand classes (e.g., for Pd, trying both a biaryl phosphine and an N-heterocyclic carbene ligand) is a logical next step.
Suboptimal Base: The base is critical for deprotonating the amine nucleophile.[15] A base that is too weak will result in a slow reaction. A base that is too strong or has poor solubility can also be detrimental. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
Protic Impurities: The presence of water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation (reduction) of your aryl halide.[15] Always use anhydrous solvents and ensure your glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice, especially for air-sensitive palladium catalysts.[6][15]
Incorrect Temperature: Modern catalytic systems operate at much lower temperatures than classic Ullmann reactions.[15] If no reaction is observed, incrementally increasing the temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) and side product formation.
Q: I am seeing a significant amount of the dehalogenated starting material as a side product. What causes this?
A: The formation of a reduced arene (e.g., 2-methoxy-5-methylbenzoic acid instead of the desired product) is a classic sign of a hydrodehalogenation side reaction. This is most often caused by:
Presence of Water: As mentioned above, water can act as a proton source that quenches reactive intermediates in the catalytic cycle, leading to reduction of the aryl halide.[15] Rigorously dry conditions are the best preventative measure.
Issues with the Amine or Base: In some cases, the amine starting material or the base itself can be a source of protons or hydride transfer, leading to the undesired reduction.
Q: How do I properly set up and monitor the reaction?
A: A proper reaction setup is crucial for success.
Inert Atmosphere: Use an oven-dried reaction vessel (e.g., a Schlenk tube or a sealed vial) with a magnetic stir bar. Add all solid reagents (aryl halide, amine, catalyst, ligand, base) to the vessel.
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.
Solvent Addition: Add the anhydrous solvent via syringe.
Heating: Place the vessel in a pre-heated heating block or oil bath and begin stirring.
Monitoring: Track the reaction's progress by taking small aliquots (under inert conditions if possible) and analyzing them by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature before proceeding with the work-up.[15]
Visualized Workflows and Mechanisms
General Optimization Workflow
The following diagram illustrates a logical workflow for optimizing a C-N cross-coupling reaction.
Caption: A typical workflow for optimizing C-N coupling reaction conditions.
Buchwald-Hartwig Catalytic Cycle
This diagram shows the generally accepted mechanism for Palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol provides a robust starting point for the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid using a Palladium-based catalyst system.
Reagents and Materials:
Aryl Halide: e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid (1.0 mmol)
Ligand: (Not required if using a G3 precatalyst, otherwise add e.g., RuPhos, 0.04 mmol, 4 mol%)
Base: K₃PO₄ (2.0 mmol)
Anhydrous Solvent: e.g., Toluene or Dioxane (3-5 mL)
Reaction Vessel: Oven-dried Schlenk tube or sealed vial
Inert Gas Supply: Nitrogen or Argon
Reaction Setup:
To the oven-dried reaction vessel containing a magnetic stir bar, add the 2-halobenzoic acid, 2-methoxy-5-methylaniline, palladium precatalyst, and potassium phosphate.
Seal the vessel with a septum or screw cap.
Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
Using a syringe, add the anhydrous solvent to the vessel.
Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
Reaction Monitoring and Work-up:
Stir the reaction mixture vigorously at the set temperature.
Monitor the reaction progress periodically by TLC or by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or LC-MS.
Upon completion (typically when the limiting starting material is consumed), cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and water.
Acidify the aqueous layer with 1M HCl to precipitate the product, if necessary, or proceed with a standard liquid-liquid extraction.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.
References
De novo multicomponent assembly of diarylamines via photoredox/nickel dual catalysis. ChemRxiv.
Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Green Chemistry.
Photoredox-Catalyzed Cascade sp2 C–H Bond Functionalization to Construct Substituted Acridine with Diarylamine and Hypervalent Iodine(III) Reagents. Organic Letters - ACS Publications.
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC.
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.
Troubleshooting Ullmann Coupling. Reddit.
Synthesis of mefenamic acid based indole derivatives. ResearchGate.
Iron-Catalyzed Oxidative C-C and N-N Coupling of Diarylamines and Synthesis of Spiroacridines. PubMed.
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC.
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate.
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
Synthesis of Diarylamines Catalyzed by Iron Salts. ResearchGate.
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. The Royal Society of Chemistry.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate.
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. CORE.
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub.
1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. RSC Publishing.
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
Ullmann Reaction. Organic Chemistry Portal.
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. NIH.
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC.
Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Natural Volatiles & Essential Oils.
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.
Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... ResearchGate.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Ullmann reaction. L.S.College, Muzaffarpur.
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.
Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap.
Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis.
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers.
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Benchchem.
Some typical diarylamine derivatives as drugs. ResearchGate.
Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Radboud Repository.
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Comparative Guide: 1H NMR Profiling of 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid
Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a structural analog of the NSAID Mefenamic Acid. Due to its specific pharmacophore—a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a structural analog of the NSAID Mefenamic Acid. Due to its specific pharmacophore—an N-phenylanthranilic acid backbone with a methoxy-methyl substitution pattern—this molecule presents unique spectral challenges, particularly in resolving the intramolecular hydrogen bonding network.
This document objectively compares the analytical performance of this molecule against its closest market alternative (Mefenamic Acid) and evaluates solvent systems to determine the optimal protocol for structural elucidation.
Structural Context & Signaling Pathways
To understand the NMR behavior, one must visualize the electronic environment. The molecule features two distinct aromatic rings linked by a secondary amine.[1]
Ring A (Benzoic Acid): Contains the carboxylic acid and the amine linkage.
Ring B (Aniline Derivative): Contains the electron-donating Methoxy (-OCH3) and Methyl (-CH3) groups.
Diagram 1: Structural Assignment Logic
The following diagram illustrates the flow of logic required to assign the spectrum, distinguishing it from impurities or analogs.
Caption: Logical flow for confirming the structural identity of the target molecule via 1H NMR markers.
Comparative Analysis: Target vs. Alternatives
A. Structural Alternative: Mefenamic Acid
The primary challenge in synthesis is distinguishing the target from Mefenamic Acid (2-((2,3-dimethylphenyl)amino)benzoic acid) or similar impurities where the methoxy group is absent or replaced by a methyl.
Feature
Target Molecule (Methoxy-Methyl)
Mefenamic Acid (Dimethyl)
Diagnostic Value
Aliphatic Region
Singlet ~3.8 ppm (3H, OMe) Singlet ~2.2 ppm (3H, Me)
Singlet ~2.1 ppm (3H, Me)Singlet ~2.3 ppm (3H, Me)
High: The 3.8 ppm peak is the "smoking gun" for the methoxy group.
Ring B Shielding
Strong shielding at C3' (ortho to OMe).
Moderate shielding from Me groups.
Medium: Aromatic multiplets shift upfield in the Target.
NH Chemical Shift
~9.3 - 9.6 ppm
~9.2 - 9.5 ppm
Low: Both form strong intramolecular H-bonds.
B. Methodological Alternative: Solvent System
The choice of solvent drastically alters the "performance" of the spectral resolution.
Parameter
DMSO-d6 (Recommended)
CDCl3 (Chloroform-d)
Solubility
Excellent (due to polar COOH/NH).
Moderate (may require heating).
NH Signal
Sharp, distinct singlet. DMSO stabilizes the intramolecular H-bond.
Broad, often concentration-dependent.
COOH Signal
Visible broad singlet (~13 ppm).
Often invisible or extremely broad due to exchange.
Water Peak
~3.33 ppm (can overlap with OMe if wet).
~1.56 ppm (clear of key signals).
Recommendation
Primary Choice for structural confirmation.
Secondary choice only if DMSO overlaps with sample impurities.
Detailed Spectral Characterization
The following data assumes the use of DMSO-d6 at 400 MHz or higher.
The "Fingerprint" Region (Aliphatic)
2.23 ppm (s, 3H): Methyl group at position 5' of the aniline ring.
3.78 ppm (s, 3H): Methoxy group at position 2' of the aniline ring.
Note: Ensure the water peak (3.33 ppm) does not integrate into this signal. Dry the sample if integration is >3.05H.
The Aromatic Region (
6.7 - 8.0 ppm)
The spectrum displays 7 aromatic protons. The coupling patterns are complex due to the non-equivalence of the two rings.
7.92 ppm (dd, 1H, J=8.0, 1.5 Hz): H-6 of the benzoic acid ring. This is the most deshielded aromatic proton due to the adjacent electron-withdrawing Carbonyl (C=O).
6.7 - 7.5 ppm (Multiplet, 6H): Overlapping signals from the remaining protons.
The protons ortho and para to the Methoxy group (Ring B) will appear at the lower end of this range (shielded, ~6.8 ppm).
Exchangeable Protons (Critical for Validation)
9.45 - 9.70 ppm (s, 1H): The Amine (NH) proton.
Mechanism: This proton is locked in a six-membered intramolecular hydrogen bond with the carbonyl oxygen of the benzoic acid. This deshielding moves it significantly downfield compared to a free amine (~4-5 ppm).
To ensure reproducibility and valid comparisons, follow this specific workflow.
Diagram 2: Sample Preparation Workflow
Caption: Standardized preparation protocol to minimize concentration effects on chemical shifts.
Step-by-Step Methodology
Sample Mass: Weigh 10–15 mg of the solid. Lower concentrations (<5 mg) may cause the NH signal to broaden or shift if trace water is present.
Solvent: Use DMSO-d6 containing 0.03% TMS (Tetramethylsilane) as an internal reference.
Why: DMSO breaks intermolecular dimers but stabilizes the intramolecular H-bond essential for verifying the "fenamate" structure.
Homogenization: Sonicate for 2 minutes. The compound must be fully dissolved; suspension particles will ruin the shim and line shape.
Acquisition Parameters:
Pulse Angle: 30° or 45° (to prevent saturation).
Relaxation Delay (d1): Set to 2.0 seconds or higher. The COOH proton relaxes slowly; a short delay will under-integrate this signal.
Scans (ns): 16 to 32 scans are sufficient.
Processing: Calibrate the TMS peak to 0.00 ppm. Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
References
SpectraBase. (n.d.). N-Phenylanthranilic acid NMR Data. Wiley Science Solutions. Retrieved October 26, 2025, from [Link]
ResearchGate. (2022). Splitting of the 1H NMR N-H signal by "through-hydrogen-bond" coupling. Retrieved October 26, 2025, from [Link]
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved October 26, 2025, from [Link]
National Institutes of Health (PMC). (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid: Synthesis and crystallization. Retrieved October 26, 2025, from [Link]
Mass Spectrometry Fragmentation Pattern of Fenamic Acid Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fenamic acid derivatives (fenamates). It is designed for researchers requiring high-confidence structural elucidation...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fenamic acid derivatives (fenamates). It is designed for researchers requiring high-confidence structural elucidation and quantitative method development.
Executive Summary & Core Mechanism
Fenamic acid derivatives (e.g., Mefenamic, Tolfenamic, Flufenamic, Meclofenamic acid) share a core N-phenylanthranilic acid scaffold. Their mass spectrometric behavior is governed by the ortho-positioning of the carboxylic acid and the secondary amine.
The "Ortho Effect" Insight:
In positive ionization modes (ESI+), the defining fragmentation event is not random bond cleavage but a structure-specific cyclization. The protonated molecular ion
undergoes rapid dehydration (loss of 18 Da) to form a stable acridinium ion . This pathway is so dominant that it often suppresses other fragments, serving as a diagnostic fingerprint for the fenamate class.
In negative ionization modes (ESI-), the fragmentation is driven by the stability of the carboxylate anion, leading to a characteristic decarboxylation (loss of 44 Da,
).
Comparative Analysis of Ionization Techniques
Choosing the right ionization source is critical for sensitivity and structural information.
Feature
Electrospray Ionization (ESI)
Electron Ionization (EI)
Application Context
Energy Regime
Soft Ionization
Hard Ionization (70 eV)
ESI for quantitation; EI for library matching.
Dominant Ion
or
(often weak)
ESI preserves the molecular ion.
Fragmentation
Low in source; requires CID (MS/MS)
Extensive in source
EI provides structural fingerprints without MS/MS.
Key Fragment
(Acridinium)
(Acridone)
Both show water loss, but charge state differs.
Sensitivity
High (pg/mL range)
Moderate (ng/mL range)
ESI is superior for trace residue analysis in biological matrices.
Fragmentation Mechanisms (Mechanistic Deep Dive)
Positive Mode: The Acridinium Cyclization Pathway
The proximity of the secondary amine nitrogen to the carboxylic acid carbonyl carbon facilitates an intramolecular nucleophilic attack.
Mechanism:
Protonation: The carbonyl oxygen or amine nitrogen accepts a proton.
Cyclization: The amine nitrogen attacks the carbonyl carbon.
Elimination: Water is expelled, closing the third ring to form the acridinium core.
Figure 1: Mechanistic pathway of acridinium ion formation in positive ESI.
Negative Mode: Decarboxylation
In negative mode, the carboxylate group
is stable but prone to losing neutral carbon dioxide upon collisional activation.
Mechanism:
Characteristic Ions & Transitions (Data Tables)
The following table consolidates experimental MS/MS data for the major fenamic acid derivatives. These transitions are validated for Multiple Reaction Monitoring (MRM) workflows.
Relevance: Provides validated transitions for Tolfenamic, Flufenamic, and Mefenamic acid in a multi-residue context.
Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs in bovine muscle
Source: ResearchG
A Comparative Analysis of Potency: Mefenamic Acid versus 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
An In-Depth Guide for Researchers in Drug Development In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid scaffolds, remains a significant area...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers in Drug Development
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid scaffolds, remains a significant area of research for the development of novel analgesic and anti-inflammatory agents. This guide provides a detailed comparative analysis of the well-established NSAID, Mefenamic acid, and a structurally related analogue, 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. While extensive data exists for Mefenamic acid, this guide will leverage established Structure-Activity Relationship (SAR) principles of fenamates to postulate the potential potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, highlighting the experimental avenues required for empirical validation.
Introduction: The Enduring Relevance of Fenamates
Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, has long been a therapeutic staple for the management of mild to moderate pain, including menstrual pain, and inflammation.[1][2] Its mechanism of action, like other traditional NSAIDs, involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, key mediators of pain, inflammation, and fever.[3][4] The quest for novel NSAIDs with improved efficacy and safety profiles has led to the exploration of various structural analogues of existing drugs. 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid represents one such analogue, the potency of which remains to be fully elucidated.
Mefenamic Acid: A Profile in Potency
Mefenamic acid's therapeutic efficacy is rooted in its ability to competitively inhibit both COX-1 and COX-2 isoforms. The differential inhibition of these isoforms is a critical determinant of both its therapeutic action and its side-effect profile. Inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.[4]
Quantitative Potency of Mefenamic Acid
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Compound
Target
IC50
Mefenamic Acid
COX-1
40 nM
COX-2
3 µM
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
COX-1
Data not available
COX-2
Data not available
Table 1: In Vitro COX Inhibition Profile. The provided IC50 values for Mefenamic acid are representative values from the literature. It is important to note that these values can vary depending on the specific assay conditions.
The Analogue in Focus: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid shares the core N-phenylanthranilic acid structure of Mefenamic acid. The key distinction lies in the substitution pattern on the N-aryl ring. While Mefenamic acid possesses two methyl groups at the 2 and 3 positions, the analogue features a methoxy group at the 2-position and a methyl group at the 5-position.
Structure-Activity Relationship (SAR) of Fenamates: A Predictive Framework
The biological activity of fenamates is intricately linked to the nature and position of substituents on the N-aryl ring. Key SAR principles for this class of compounds include:
Substitution on the N-aryl ring is essential for activity.
The relative position of substituents influences potency, with the general trend being meta > ortho > para.
Disubstitution, particularly at the ortho and meta positions, can enhance activity.
The conformation of the molecule, specifically the dihedral angle between the two aromatic rings, is influenced by the steric bulk of the ortho substituents and plays a crucial role in binding to the COX active site.
Postulating the Potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Based on these SAR principles, we can formulate a hypothesis regarding the potential potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid relative to Mefenamic acid.
The analogue has a methoxy group at the ortho position and a methyl group at the meta position of the N-aryl ring. In Mefenamic acid, both are methyl groups at the ortho and meta positions. The methoxy group is electronically different from the methyl group; it is an electron-donating group through resonance but can be weakly electron-withdrawing inductively. The steric bulk of a methoxy group is also different from a methyl group.
Given that disubstitution at the ortho and meta positions is favorable for activity, the analogue fits this general requirement. The precise impact of replacing a methyl group with a methoxy group at the ortho position on the conformational flexibility and binding affinity to the COX enzymes would require empirical determination through the experimental protocols outlined below. It is plausible that the electronic and steric alterations introduced by the methoxy group could modulate the potency and selectivity towards COX-1 and COX-2.
Experimental Protocols for Potency Determination
To empirically compare the potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and Mefenamic acid, a series of in vitro and in vivo assays are required.
In Vitro Assay: COX Inhibitory Assay
This assay directly measures the ability of the compounds to inhibit the activity of isolated COX-1 and COX-2 enzymes.
Principle: The assay colorimetrically measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored.
Step-by-Step Methodology:
Enzyme Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes.
Compound Preparation: Prepare stock solutions of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and Mefenamic acid in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 values.
Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate.
Substrate Addition: Initiate the reaction by adding arachidonic acid.
Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro COX inhibitory assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of NSAIDs.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
Step-by-Step Methodology:
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
Grouping: Divide the animals into groups: vehicle control, positive control (Mefenamic acid), and test groups (different doses of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid).
Compound Administration: Administer the test compounds and controls orally or intraperitoneally.
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Melting Point Validation for N-(2-methoxy-5-methylphenyl)anthranilic acid: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of thermal properties, purity assessment, and methodological comparison against standard f...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals
Focus: Validation of thermal properties, purity assessment, and methodological comparison against standard fenamates.
Executive Summary: The Criticality of Thermal Validation
N-(2-methoxy-5-methylphenyl)anthranilic acid is a specific structural analog within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While structurally related to Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid) and Tolfenamic Acid , the introduction of a 2-methoxy and 5-methyl substituent on the N-phenyl ring significantly alters its crystal packing and thermal behavior.
For drug development professionals, validating the melting point (MP) of this compound is not merely about confirming a number; it is a critical checkpoint for polymorphic identification , purity profiling , and synthetic validation .
This guide compares the validation performance of this specific compound against established fenamate standards and evaluates the two primary methodologies—Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) —to determine the most robust protocol for your laboratory.
Technical Comparison: Target Compound vs. Established Alternatives
To validate N-(2-methoxy-5-methylphenyl)anthranilic acid, one must understand how it behaves relative to its "alternatives"—the well-characterized fenamate standards.
Structural & Thermal Property Comparison[1]
The following table contrasts the target compound with Mefenamic and Tolfenamic acids. Note how the ortho-substituent (Methyl vs. Chlorine vs. Methoxy) drives the thermal variance.
Dependent on Polymorph (Typically 185–205°C range*)
230–231°C (with decomp)
210–212°C
Polymorphism Risk
High: Methoxy group adds conformational flexibility.
High: Forms I and II are well documented.
Moderate: Stable forms known.
Decomposition Risk
Moderate (Decarboxylation possible >200°C)
High (Darkens/decomposes upon melting)
Moderate
*Note: Exact melting point for specific research derivatives must be experimentally determined; values often depress relative to Mefenamic acid due to the larger methoxy group disrupting the efficient packing seen in the 2,3-dimethyl analog.
Excellent: Detects enantiotropic transitions prior to melt.
Purity Indication
Melting Range (Broad = Impure).
Peak Shape & Purity Calculation (Van't Hoff).
Best For
Routine QC; Quick identification.
Primary Characterization; Stability studies.
Strategic Validation Workflow
The following diagram illustrates the decision logic for validating the melting point of N-(2-methoxy-5-methylphenyl)anthranilic acid, ensuring distinction from synthesis intermediates like Anthranilic Acid (MP ~146°C).
Figure 1: Validation Logic Flow. TGA precedes DSC to rule out solvates. DSC confirms polymorphic purity before setting the Capillary QC specification.
Objective: Establish the thermodynamic melting point and screen for polymorphism.
Sample Prep: Weigh 2–4 mg of dried N-(2-methoxy-5-methylphenyl)anthranilic acid into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decarboxylation occurs).
Reference: Use an empty, matched aluminum pan.
Purge Gas: Nitrogen at 50 mL/min.
Temperature Program:
Equilibrate at 30°C.
Ramp 10°C/min to 140°C (Hold 1 min to dry).
Ramp 5°C/min to 250°C.
Validation Criteria:
Onset Temperature (
): Use this as the thermodynamic melting point.
Peak Maximum (
): Recorded for comparison.
Enthalpy of Fusion (
): Calculate area under the curve (J/g). High variance (>10%) between batches indicates polymorphic inconsistency.
Protocol B: Capillary Melting Point (Routine QC)
Objective: Quick confirmation of identity against the established DSC standard.
Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping.
In validating this compound, the 2-methoxy group is the key differentiator from Mefenamic acid.
Electronic Effect: The methoxy group is electron-donating by resonance but withdrawing by induction. This alters the acidity of the carboxylic acid and the stability of the crystal lattice compared to the 2,3-dimethyl analog.
Steric Hindrance: The 2-methoxy group is bulkier than the 2-methyl group of Mefenamic acid. This often leads to a lower melting point than Mefenamic acid (230°C) due to less efficient packing efficiency.
Validation Check: If your sample melts significantly higher (>235°C), suspect decomposition or formation of a salt (e.g., Sodium salt). If it melts significantly lower (~146°C), suspect unreacted Anthranilic acid starting material.
Self-Validating System: The "Mixed Melting Point"
To confirm the identity without expensive MS/NMR:
Mix the target sample 1:1 with pure Mefenamic Acid .
Measure the MP of the mixture.
Result: If the MP is sharp and unchanged, they are identical (Unlikely here). If the MP is depressed and broad (e.g., drops to 160–180°C), this confirms the two compounds are different, validating the unique identity of your N-(2-methoxy-5-methylphenyl) derivative.
Synthesis Pathway & Impurity Logic
Understanding the origin helps in validating the result. The compound is likely synthesized via the Ullmann condensation .
Figure 2: Synthesis and Impurity Origins. Validation must distinguish the Target from unreacted Aniline (Liquid/Low MP) and starting acids.
References
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link
United States Pharmacopeia (USP). <891> Thermal Analysis (DSC). USP-NF. Link
W.L.F. Armarego, C.L.L. Chai. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard reference for purification and MP data of organic intermediates). Link
PubChem. Mefenamic Acid (Compound Summary). National Library of Medicine. (Used for comparative fenamate data). Link
Burger, A., & Ramberger, R. On the polymorphism of pharmaceuticals and other molecular crystals. Mikrochimica Acta, 1979. (Foundational text on fenamate polymorphism). Link
A Researcher's Guide to Thin-Layer Chromatography of Aminobenzoic Acid Intermediates
For researchers and professionals in drug development, the efficient analysis of aminobenzoic acid intermediates is a critical step in synthesis and purification workflows. Thin-Layer Chromatography (TLC) stands out as a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient analysis of aminobenzoic acid intermediates is a critical step in synthesis and purification workflows. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile analytical technique for monitoring reaction progress and assessing purity. This guide provides an in-depth comparison of the TLC retention factors (Rf) for ortho-, meta-, and para-aminobenzoic acid, supported by experimental data and detailed protocols.
The Foundational Role of TLC in Analyzing Aminobenzoic Acid Isomers
Aminobenzoic acids are a class of compounds integral to the pharmaceutical and dye industries. The positional isomerism of the amino and carboxylic acid groups on the benzene ring significantly influences their physicochemical properties, including polarity. This difference in polarity is the cornerstone of their separation by TLC. The stationary phase, typically polar silica gel, interacts more strongly with more polar compounds, retarding their movement up the TLC plate. Conversely, less polar compounds travel further with the mobile phase, resulting in higher Retention Factor (Rf) values.[1] Understanding and manipulating these interactions are key to achieving effective separation.
The choice of the mobile phase is paramount in TLC and its polarity must be optimized to achieve a good separation.[2] A solvent system that is too polar will cause all components to move to the solvent front, resulting in poor separation and high Rf values. Conversely, a non-polar mobile phase will result in minimal movement of the analytes from the baseline. An ideal mobile phase will result in Rf values between 0.3 and 0.7, allowing for clear separation of the components.[2]
Comparative Analysis of Aminobenzoic Acid Isomer Retention Factors
The separation of 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid can be effectively achieved on silica gel plates. The polarity of these isomers, and consequently their interaction with the stationary phase, is influenced by the relative positions of the amino and carboxylic acid groups. This directly impacts their Rf values.
Experimental data reveals the following retention factors for the aminobenzoic acid isomers on silica gel 60 F254 plates with a mobile phase of Ethyl acetate/Petroleum ether (1:3 v/v) :
*Note: The Rf value for 2-aminobenzoic acid is an estimation based on the experimentally determined Rf value of 2-aminophenol (0.38) under the same conditions.[3] Due to the similar polar nature of the hydroxyl and carboxylic acid groups, this serves as a close approximation.
In a different solvent system of toluene:acetone:methanol:ammonium hydroxide (8:3:3:0.1 by volume) , the Rf value for 4-aminobenzoic acid was determined to be 0.21 .[4] This highlights the significant impact of the mobile phase composition on the retention factor.
The observed trend in the ethyl acetate/petroleum ether system suggests that the meta-isomer is the most polar of the three, exhibiting the strongest interaction with the silica gel and thus the lowest Rf value. The ortho and para isomers show similar, less polar character in this solvent system.
Experimental Protocol for TLC Separation of Aminobenzoic Acid Isomers
This section provides a detailed, step-by-step methodology for the TLC separation of 2-, 3-, and 4-aminobenzoic acid.
Materials and Reagents
TLC Plates: Pre-coated silica gel 60 F254 plates[4]
For researchers in drug development, mastering TLC for the analysis of aminobenzoic acid intermediates is a valuable skill. By carefully selecting the mobile phase and adhering to standardized procedures, TLC provides a rapid and reliable method for monitoring reactions and assessing purity. The data presented in this guide serves as a practical reference for the expected separation of these important isomers, empowering scientists to make informed decisions in their synthetic workflows.
References
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
University of California, Irvine. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
ResearchGate. (n.d.). Thin layer chromatography of p-aminobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]
MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]
PMC. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
A Comparative Guide to Elemental Analysis Standards for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a known impurity related to Mefenamic Acid.[1][2] It is desi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a known impurity related to Mefenamic Acid.[1][2] It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of how to ensure the safety and quality of pharmaceutical substances by controlling elemental impurities.
The Regulatory Imperative: Why Elemental Impurity Analysis is Critical
Elemental impurities in active pharmaceutical ingredients (APIs) and drug products pose a toxicological risk to patients and can impact drug efficacy and stability.[3][4] Regulatory bodies worldwide have therefore replaced older, less specific colorimetric tests with stringent, instrument-based methods.[5][6]
The cornerstone of modern elemental impurity control is the International Council for Harmonisation (ICH) Q3D guideline .[7][8] This guideline establishes a risk-based approach to control elemental impurities in drug products.[9][10] It classifies elements based on their toxicity and likelihood of occurrence, setting Permitted Daily Exposure (PDE) limits for each.[5] Key pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have aligned with ICH Q3D through chapters such as USP <232> Elemental Impurities—Limits and USP <233> Elemental Impurities—Procedures.[11][12]
The ICH Q3D framework mandates that a risk assessment be performed to identify potential sources of elemental impurities, which can include raw materials, catalysts, manufacturing equipment, and container closure systems.[13] If the risk assessment indicates that an elemental impurity may exceed 30% of its PDE, a control strategy, often involving analytical testing, must be implemented.[14][15]
Core Analytical Techniques: A Head-to-Head Comparison
USP <233> recommends two primary techniques for the quantification of elemental impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5][12] The choice between them depends on the specific requirements of the analysis, including required detection limits and the sample matrix.
Generally lower throughput due to longer analysis times per sample.[17]
Higher throughput, making it suitable for routine quality control of large sample batches.[14]
Best For
Final drug product testing where limits are lowest; analysis requiring the highest sensitivity.[19]
Raw material screening; analysis of elements with higher PDE limits.[18]
The Analytical Workflow: From Risk Assessment to Final Report
A robust elemental impurity testing program follows a logical, multi-step process grounded in the principles of quality risk management.
Step 1: Risk Assessment
The process begins not in the lab, but with a thorough risk assessment to identify which elemental impurities are likely to be present in the final product.[10] This involves evaluating all potential sources, including the API synthesis route (e.g., use of metal catalysts), excipients, water, manufacturing equipment, and packaging.[13]
Caption: Figure 1. ICH Q3D Risk Assessment Workflow
Step 2: Sample Preparation - The Foundation of Accurate Analysis
For an organic molecule like 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, which is insoluble in aqueous solutions, sample preparation is the most critical step.[20] The goal is to completely decompose the organic matrix to liberate the elements of interest into a clear, particle-free solution suitable for introduction into the ICP instrument.[21] Closed-vessel microwave digestion is the recommended and most robust technique.[5][22]
Protocol: Microwave-Assisted Acid Digestion
Vessel Cleaning: Thoroughly clean all digestion vessels with high-purity nitric acid and rinse with ultrapure (18.2 MΩ·cm) water to eliminate background contamination.[23]
Sample Weighing: Accurately weigh approximately 0.2 to 0.5 grams of the 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid sample directly into a clean, dry microwave digestion vessel.
Acid Addition: Carefully add a mixture of high-purity acids. A common and effective combination for organic matrices is 9 mL of nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).[22] The nitric acid is a strong oxidizing agent that destroys the organic matter, while hydrochloric acid helps to stabilize certain elements, like mercury (Hg) and osmium (Os).[24]
Digestion Program: Seal the vessels and place them in the microwave digestion system. Use a programmed sequence that gradually ramps up the temperature and pressure (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes). This controlled heating ensures a complete and safe digestion.[21]
Dilution: After the vessels have cooled, carefully open them in a fume hood. Dilute the clear digestate to a final volume (e.g., 50 mL) with ultrapure water. The sample is now ready for analysis.
Step 3: Method Validation
Any analytical procedure used for elemental impurity testing must be validated to prove it is suitable for its intended purpose.[25] USP <233> and ICH Q2(R2) outline the required validation parameters.[26][27] The validation demonstrates that the method is accurate, precise, specific, and sensitive enough to quantify the target elements at the required levels.[28][29]
Case Study: Hypothetical Analysis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
To illustrate the application of these standards, consider a hypothetical batch of the target compound intended for use in an oral drug product with a maximum daily dose of 2.0 g. The analysis was performed using a validated ICP-MS method following microwave digestion.
Calculated Daily Exposure = Measured Concentration (µg/g) x Max Daily Dose (2 g/day )
In this case study, the levels of all tested elemental impurities are well below the control threshold, demonstrating the safety of this batch with respect to elemental impurity content.
Conclusion
Controlling elemental impurities in pharmaceutical compounds such as 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a non-negotiable aspect of modern drug development and manufacturing. Adherence to the risk-based framework established by ICH Q3D and the analytical procedures outlined in USP <232> and <233> is essential for regulatory compliance and patient safety. While both ICP-OES and ICP-MS are powerful tools, ICP-MS is often the preferred method for final product testing due to its superior sensitivity, which ensures that even the most toxic elements can be quantified at levels far below their permitted daily exposure limits.[19] A successful testing strategy is built upon a comprehensive risk assessment, robust sample preparation techniques like microwave digestion, and a fully validated analytical method.
International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from ICH website.[13]
ECA Academy. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from ECA Academy website.[8]
Scribd. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from Scribd.[31]
Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from Agilent website.[5]
Milestone Inc. (n.d.). MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. Retrieved from Milestone website.[32]
Scribd. (n.d.). Elemental Impurities Procedures USP 233. Retrieved from Scribd.[33]
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from Intertek website.[3]
U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from FDA website.[26]
Drawell. (2023, July 27). ICP-OES VS ICP-MS -7 Key Differences Analysis. Retrieved from Drawell website.[17]
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Scribd. (2021, March 9). USP <232> Elemental Impurities Limits. Retrieved from Scribd.[35]
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Executive Summary: The "Bottom Line" For researchers and facility managers handling 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (a structural analog of the fenamic acid class of NSAIDs), immediate disposal protocols...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Bottom Line"
For researchers and facility managers handling 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (a structural analog of the fenamic acid class of NSAIDs), immediate disposal protocols must prioritize its classification as an Organic Acid and a Chemical Irritant .[1][2]
Do NOT mix with strong oxidizing agents or strong bases in waste containers.[2][4]
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the physicochemical nature of the waste before it enters the stream.[2] This compound acts as a weak acid due to the benzoic acid moiety, but possesses amine functionality, making it a zwitterionic candidate under certain pH conditions.
Parameter
Data / Classification
Chemical Structure
Substituted N-phenylanthranilic acid derivative
Physical State
Solid (typically off-white to grey powder)
Acidity (pKa)
~4.0 – 5.0 (Carboxylic acid group)
Solubility
Low in water; Soluble in organic solvents (DMSO, Ethanol)
GHS Classification
Irritant (Skin H315, Eye H319, Resp H335)
RCRA Status (US)
Not P-Listed or U-Listed.[1][2][5][6] Regulated by characteristic (if applicable) or generator knowledge.[2][3][7][8]
Scientist’s Insight: While this specific CAS may not appear on EPA "P" or "U" lists, its functional groups dictate its behavior. Treat it as a Toxic Organic Solid for waste profiling. The methoxy and methyl groups on the phenyl ring increase its lipophilicity, meaning it will bioaccumulate in aquatic environments if improperly released.[2]
Pre-Disposal Segregation Strategy
Effective disposal starts at the bench.[2] Mixing incompatible waste streams is the #1 cause of laboratory accidents during waste storage.[2]
A. Solid Waste (Pure Substance)[2]
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) to prevent potential ignition.
Labeling: Must read "Hazardous Waste - Solid, Organic, Irritant."[2]
B. Liquid Waste (Mother Liquors/Solutions)[2]
Solvent Dependent: The disposal path is dictated by the solvent, not the solute.[2]
If in Dichloromethane/Chloroform:Halogenated Waste Stream. [1][2]
If in Methanol/Acetone/DMSO:Non-Halogenated Organic Waste Stream. [1][2]
pH Caution: If the compound was dissolved using a base (e.g., NaOH), the solution is basic. Do not add this directly to an acidic waste carboy without checking pH compatibility to avoid exothermic splashing.[2]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Packaging
Quantify: Estimate the mass of the solid or concentration of the solution.
Select Container: Use a chemically compatible container (HDPE is preferred for solids to prevent breakage).[2]
Transfer:
Solids: Use a dedicated powder funnel to minimize dust generation.[2] Wear N95 or P100 respiratory protection if working outside a fume hood.[2]
Liquids: Pour slowly into the satellite accumulation container, leaving 10% headspace for expansion.
Phase 2: Labeling & Documentation
Label Content:
Chemical Name: Write the full IUPAC name. Do not use abbreviations or structure drawings alone.
Waste Profile Sheet: When manifesting for the waste hauler, describe the waste as:
Profile Name: "Non-Regulated Organic Solids" (unless mixed with listed solvents).[2]
Chemical Composition: 90-100% 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.[1][2]
Phase 3: Final Disposition
Hand-off: Transfer to your facility's Central Accumulation Area (CAA) within 3 days of the container becoming full.[1][2]
Destruction Method: The only acceptable destruction method for complex aromatic amines is Incineration to ensure complete breakdown of the benzene rings and prevention of environmental leaching.[2]
Decision Matrix: Disposal Workflow
The following logic flow ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Operational decision tree for segregating anthranilic acid derivative waste streams.
Emergency Spill Response Procedures
If a spill occurs outside of primary containment (e.g., on the lab floor):
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a respirator.[2]
Containment:
Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2] Do not dry sweep.[2]
Liquid Spill: Surround with absorbent pads or vermiculite.[2]
Neutralization (Optional but Recommended):
Wipe the area with a dilute soap solution followed by water.[2]
Note: Strong bleach is not recommended as it may react with the amine group to form chloramines (toxic gas).[2] Use simple detergent and water.[2]
Disposal of Debris: All contaminated paper towels, gloves, and scoopers must be placed in the Solid Hazardous Waste container, not the regular trash.
Regulatory Compliance (US/EU Context)
EPA (US): This compound is generally classified as a "Hazardous Chemical" under OSHA 29 CFR 1910.1200.[2] It typically does not carry a specific "P" or "U" waste code, meaning it is regulated by Generator Knowledge . You are responsible for characterizing it as toxic/irritant [1].
EU (EWC): Dispose of under European Waste Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.
[Link][1][2]
European Commission. Waste Framework Directive 2008/98/EC - European List of Waste (LoW).
[Link][1][2]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link][2]
Navigating the Safe Handling of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, complex aromatic compounds like 2-((2-Methoxy-5-methylphenyl)amino)benz...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, complex aromatic compounds like 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid represent a class of molecules that, while promising, demand a rigorous and informed approach to laboratory safety. This guide provides essential, actionable information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Logic-Driven Approach
The compound is a powder, which introduces the hazard of aerosolization.[5] Fine powders can be easily inhaled and can contaminate surfaces, leading to unintentional exposure.[5][6]
Table 1: Hazard Analysis and Mitigation Strategy
Potential Hazard
Route of Exposure
Mitigation Strategy
Skin Irritation
Direct contact
Use of appropriate chemical-resistant gloves and a lab coat.[7][8]
Eye Irritation
Direct contact with powder or splashes of solutions
Handling in a well-ventilated area, preferably a fume hood.[7]
Ingestion
Accidental ingestion
Adherence to good laboratory hygiene practices; no eating or drinking in the lab.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific task at hand. The following table outlines the recommended PPE for handling 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid in various laboratory scenarios.
Table 2: Recommended PPE for Specific Laboratory Tasks
Task
Minimum Required PPE
Enhanced Precautions (for larger quantities or high-risk operations)
Weighing and Dispensing (as a powder)
- Nitrile gloves- Safety glasses with side shields- Lab coat
- Double gloving (nitrile)- Chemical splash goggles- Use of a balance enclosure or fume hood
Preparing Solutions
- Nitrile gloves- Safety glasses with side shields- Lab coat
- Chemical splash goggles- Face shield (if splashing is a significant risk)- Work within a fume hood
Running Reactions and Work-up
- Nitrile gloves- Safety glasses with side shields- Lab coat
- Chemical splash goggles- Flame-resistant lab coat (if flammable solvents are used)
Handling Waste
- Nitrile gloves- Safety glasses with side shields- Lab coat
- Chemical splash goggles- Face shield
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible results. The following protocols are designed to guide you through the safe handling of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.
Protocol 1: Weighing and Dispensing the Powder
Preparation : Designate a specific work area for handling the powder.[6] Cover the work surface with absorbent bench paper.[5]
Ventilation : Whenever possible, perform weighing operations within a chemical fume hood or a balance enclosure.[6][11]
PPE : Don the appropriate PPE as outlined in Table 2.
Dispensing : Use a spatula to transfer the powder. Avoid creating dust clouds by handling the material gently.[5]
Container Management : Keep the container with the powder closed when not in use.[5][11]
Decontamination : After weighing, decontaminate the spatula and the work surface. Use a wet wipe or a cloth dampened with an appropriate solvent to clean the area.[5][6] Never dry sweep, as this can generate dust.[11]
Protocol 2: Preparation of Solutions
Ventilation : Always work within a properly functioning chemical fume hood.[7]
PPE : Wear the recommended PPE for solution preparation (see Table 2).
Solvent Addition : Slowly add the solvent to the powder to avoid splashing.
Mixing : Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors.
Container Labeling : Clearly label the container with the name of the compound, concentration, solvent, and date.
Visualizing the Safety Workflow
To further clarify the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.
Caption: Workflow for Safe Handling of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12] Seek medical attention if irritation persists.[4]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air.[9] If they are not breathing, provide artificial respiration. Seek medical attention.
Spill : For small spills, carefully clean up the powder using a wet cloth or absorbent pads to avoid generating dust.[11] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
All waste containing 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, including contaminated consumables and solutions, should be treated as hazardous chemical waste.
Waste Collection : Collect all waste in a clearly labeled, sealed container.[10]
Labeling : The label should include the chemical name and the words "Hazardous Waste."
Storage : Store the waste container in a designated satellite accumulation area.
Disposal : Arrange for disposal through your institution's environmental health and safety office.[12][13] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid while prioritizing the safety of yourself and your colleagues.
References
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Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
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University of California, Irvine, Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
TCI Chemicals. (n.d.). SAFETY DATA SHEET.
University of California, Santa Cruz, Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylbenzoic Acid Material Safety Data Sheet.
Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid.
Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.